7-Methyl-DL-tryptophan
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOZNJNHBBROHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278707 | |
| Record name | 7-Methyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3456-73-3, 17332-70-6 | |
| Record name | NSC9365 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methyl-DL-tryptophan: An In-Depth Technical Guide on its Mechanism of Action in the Serotonin Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
7-Methyl-DL-tryptophan is a synthetic amino acid derivative that primarily functions as an inhibitor of serotonin (B10506) synthesis. Its mechanism of action is centered on the competitive inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the serotonin biosynthesis pathway. By competing with the natural substrate, L-tryptophan, this compound effectively reduces the production of 5-hydroxytryptophan (B29612) (5-HTP), the immediate precursor to serotonin. This leads to a subsequent decrease in serotonin levels in both the central and peripheral nervous systems. Current research has not indicated any significant direct interaction of this compound with serotonin receptors or the serotonin transporter (SERT). This focused action on serotonin synthesis makes it a valuable tool for studying the physiological and behavioral roles of serotonin and a potential lead compound for the development of therapeutics targeting serotonin dysregulation.
Core Mechanism of Action: Competitive Inhibition of Tryptophan Hydroxylase
The primary mechanism of action of this compound is its role as a competitive inhibitor of tryptophan hydroxylase (TPH).[1][2][3] TPH is the initial and rate-limiting enzyme in the biosynthesis of serotonin, responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[4] As a structural analog of L-tryptophan, this compound binds to the active site of TPH, thereby preventing the binding of the endogenous substrate, L-tryptophan.[1][5] This competitive inhibition reduces the catalytic activity of TPH, leading to a decrease in the synthesis of 5-HTP and, consequently, a reduction in the overall production of serotonin.[6]
Data Presentation: TPH Inhibition by Analogous Compounds
While specific quantitative data for the inhibition of TPH by this compound is not available in the reviewed literature, the following table presents the inhibition constants (Ki) for other reported competitive TPH1 inhibitors. This data provides a reference for the expected potency of tryptophan analogs as TPH inhibitors.
| Compound | TPH Isoform | Inhibition Type vs. Tryptophan | Ki (µM) |
| LP-533401 | TPH1 | Competitive | 0.31[5] |
| LP-521834 | TPH1 | Competitive | 0.036[5] |
| LP-534193 | TPH1 | Competitive | 0.03[5] |
| p-Ethynylphenylalanine | TPH | Competitive | 32.6[7] |
Experimental Protocols
In Vitro Tryptophan Hydroxylase (TPH) Activity Assay (Fluorometric Method)
This protocol is adapted from established fluorometric assays for TPH activity and can be used to determine the inhibitory potential and kinetics of this compound.
Principle: The assay measures the fluorescence of 5-hydroxytryptophan (5-HTP), the product of the TPH-catalyzed reaction. The fluorescence of 5-HTP is significantly different from that of tryptophan, allowing for real-time monitoring of the reaction.
Materials:
-
Recombinant TPH enzyme
-
L-tryptophan (substrate)
-
This compound (inhibitor)
-
6-methyltetrahydropterin (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous ammonium (B1175870) sulfate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, catalase, DTT, and ferrous ammonium sulfate.
-
Add varying concentrations of the inhibitor, this compound, to the wells of the microplate.
-
Add the TPH enzyme to all wells except for the negative control.
-
To initiate the reaction, add a solution containing L-tryptophan and 6-methyltetrahydropterin.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence at an excitation wavelength of approximately 295 nm and an emission wavelength of approximately 325 nm at regular intervals for a set period (e.g., 30-60 minutes).
-
Calculate the reaction velocity from the linear portion of the fluorescence versus time plot.
-
To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (L-tryptophan) and the inhibitor (this compound). Data can be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.
In Vivo Measurement of Serotonin Levels via Microdialysis
This protocol describes the use of in vivo microdialysis to assess the effect of this compound on extracellular serotonin levels in the brain of a freely moving animal.
Principle: A microdialysis probe is implanted into a specific brain region of interest. A physiological solution (perfusate) is slowly passed through the probe. Small molecules, including neurotransmitters like serotonin, diffuse across the semipermeable membrane of the probe into the perfusate, which is then collected and analyzed.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
-
This compound solution for administration (e.g., intraperitoneal injection)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus, or prefrontal cortex).
-
Allow the animal to recover from surgery for a predetermined period.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a baseline level of extracellular serotonin.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer this compound to the animal.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the dialysate samples using HPLC-ECD.
-
The data will reveal the time course of the effect of this compound on extracellular serotonin levels.
Visualizations
Caption: Serotonin synthesis pathway and the inhibitory action of this compound.
Caption: Mechanism of competitive inhibition of Tryptophan Hydroxylase (TPH).
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-EPMC2885594 - Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. - OmicsDI [omicsdi.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. nmr.mgh.harvard.edu [nmr.mgh.harvard.edu]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Synthesis and Discovery of 7-Methyl-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and biological significance of 7-Methyl-DL-tryptophan, a methylated analog of the essential amino acid tryptophan. It is intended to serve as a core resource for researchers, chemists, and drug development professionals interested in the chemical synthesis and biological applications of this compound. This document details a robust synthetic pathway from commercially available precursors, presents quantitative data in structured tables, and includes detailed experimental protocols. Furthermore, it explores the natural occurrence of 7-methyltryptophan and its role as a precursor in the biosynthesis of complex antibiotics, illustrated through signaling pathway diagrams.
Introduction
This compound is a derivative of the amino acid tryptophan, characterized by a methyl group at the 7-position of the indole (B1671886) ring. This modification, while seemingly minor, can significantly alter the molecule's steric and electronic properties, influencing its biological activity and metabolic fate. As a tryptophan analog, this compound holds potential for use in various research and development applications, including its role as a building block in the synthesis of novel peptides and as a probe to investigate tryptophan-dependent biological processes.
Notably, this compound has been identified as a key precursor in the biosynthesis of several non-ribosomal peptide antibiotics, highlighting its importance in natural product synthesis and potential for antibiotic drug discovery. Its discovery has also been reported in the fungus Aspergillus fumigatus, suggesting its involvement in fungal secondary metabolism. This guide provides a detailed exploration of the chemical synthesis of this compound and delves into its known biological context.
Chemical Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a multi-step process commencing with the formylation of 7-methylindole (B51510). The resulting aldehyde then undergoes a series of reactions to construct the amino acid side chain.
Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below.
Experimental Protocols
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich indoles.
-
Materials: 7-methylindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Ice, Sodium hydroxide (B78521) (NaOH).
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (2 mL) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10°C to form the Vilsmeier reagent.
-
In a separate flask, dissolve 7-methylindole (1.0 equivalent) in anhydrous DMF.
-
Add the solution of 7-methylindole to the freshly prepared Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35°C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of NaOH until the pH is basic.
-
The precipitate of 7-methylindole-3-carboxaldehyde is collected by filtration, washed with cold water, and dried.
-
This four-step synthesis is adapted from a patented procedure.
Step 1: Synthesis of 4-(7-methyl-1H-indol-3-ylmethylene)-2-methyloxazol-5(4H)-one (Compound 1)
-
Materials: 7-methylindole-3-carboxaldehyde, Acetylglycine, Anhydrous sodium acetate (B1210297), Acetic anhydride (B1165640).
-
Procedure:
-
To a three-necked flask, add acetic anhydride (12.83 g), anhydrous sodium acetate (5.16 g, 62.89 mmol), and acetylglycine (7.36 g) with stirring.
-
Add 7-methylindole-3-carboxaldehyde (10 g).
-
Heat the reaction mixture to 100°C under a nitrogen atmosphere for 3 hours.
-
Cool the mixture to 70°C and pour it into 150 mL of ice water.
-
Stir for 1 hour, then filter the resulting precipitate.
-
Wash the filter cake with water three times and dry to yield the pale yellow solid product.
-
Step 2: Synthesis of N-acetyl-7-methyl-α,β-dehydrotryptophan (Compound 2)
-
Materials: Compound 1, 2N Sodium hydroxide solution.
-
Procedure:
-
Suspend Compound 1 (10 g) in 100 mL of water in a three-necked flask.
-
Add 2N aqueous sodium hydroxide solution and heat the mixture to 70°C, stirring for 4 hours.
-
Cool the reaction to room temperature and adjust the pH to 2-3 with 6N hydrochloric acid.
-
Filter the precipitate, wash with water, and dry to obtain the product.
-
Step 3: Synthesis of N-acetyl-7-methyltryptophan (Compound 3)
-
Materials: Compound 2, 2.5% Sodium amalgam (Na/Hg), Anhydrous ethanol (B145695).
-
Procedure:
-
Dissolve Compound 2 (8 g) in 150 mL of anhydrous ethanol in a three-necked flask and cool to 0°C.
-
Slowly add 2.5% sodium amalgam (120 g) in portions, maintaining the temperature at 0-5°C.
-
After the addition, stir the reaction at room temperature for 5 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water, adjust the pH to 2-3 with 6N hydrochloric acid, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to dryness to yield the product.
-
Step 4: Synthesis of this compound (Compound 4)
-
Materials: Compound 3, 6N Hydrochloric acid, Saturated sodium carbonate solution.
-
Procedure:
-
Add N-acetyl-7-methyltryptophan (5 g) and 30 mL of 6N aqueous hydrochloric acid to a three-necked flask.
-
Heat the mixture to 100°C and stir for 3 hours.
-
Cool the reaction to room temperature and adjust the pH to 7-8 with a saturated aqueous sodium carbonate solution, which will cause a white solid to precipitate.
-
Stir the mixture for 2 hours at room temperature.
-
Filter the precipitate and dry to obtain this compound.
-
Quantitative Data
The following table summarizes the reported yields and purity for the synthesis of this compound.
| Step | Product | Yield (%) | Purity (%) | Reference |
| 1. Azlactone Formation | 4-(7-methyl-1H-indol-3-ylmethylene)-2-methyloxazol-5(4H)-one | 75.2 | - | |
| 2. Hydrolysis | N-acetyl-7-methyl-α,β-dehydrotryptophan | - | - | |
| 3. Reduction | N-acetyl-7-methyltryptophan | - | - | |
| 4. Deacetylation | This compound | 86.4 | 98 | |
| Overall | This compound | ~52.6 | >98 |
Table 1: Summary of yields and purity for the synthesis of this compound.
7-Methyl-DL-tryptophan as a Precursor in Non-Ribosomal Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-ribosomal peptide synthetases (NRPSs) are large, multi-modular enzymes that act as assembly lines to produce a wide array of complex and biologically active peptides, independent of the ribosome. This technical guide delves into the utilization of the non-proteinogenic amino acid 7-Methyl-DL-tryptophan as a precursor in NRPS-mediated synthesis. The incorporation of such unnatural amino acids is a powerful strategy in synthetic biology and drug development, enabling the generation of novel peptide analogs with potentially enhanced therapeutic properties. This guide will focus on the precursor-directed biosynthesis of cryptophycin (B1240208), a potent antitumor agent produced by the cyanobacterium Nostoc sp., as a case study for the incorporation of this compound.
Core Concepts in Non-Ribosomal Peptide Synthesis
Non-ribosomal peptides (NRPs) are a class of secondary metabolites with diverse structures and biological activities, including antibiotic, immunosuppressive, and anticancer properties.[1] Their biosynthesis is catalyzed by NRPSs, which are organized into modules. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. A minimal NRPS module consists of three core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate. The specificity of the A-domain is a key determinant of the final peptide structure.[2]
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid tethered to its own T-domain and the nascent peptide chain from the upstream module.
The modular nature of NRPSs allows for a degree of flexibility, which can be exploited to create novel peptide structures through precursor-directed biosynthesis and genetic engineering.[3]
Precursor-Directed Biosynthesis with this compound
Precursor-directed biosynthesis is a technique where a microorganism capable of producing a specific secondary metabolite is fed with a synthetic analog of one of the natural precursors. If the biosynthetic machinery, particularly the adenylation domain of the relevant NRPS module, is sufficiently permissive, it will incorporate the unnatural precursor into the final product, generating a novel derivative.
This compound is an analog of L-tryptophan and has been identified as a key precursor for the biosynthesis of various non-ribosomal peptide antibiotics.[4] Its incorporation into a peptide backbone can influence the compound's conformation, lipophilicity, and interaction with its biological target, potentially leading to improved efficacy or altered pharmacological properties.
Case Study: Incorporation of this compound into Cryptophycin
Cryptophycins are a family of potent antitumor depsipeptides produced by cyanobacteria of the genus Nostoc.[5] Their biosynthesis is carried out by a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) assembly line.[6] The cryptophycin structure contains a modified tyrosine or a related amino acid at its "unit B" position. The flexibility of the cryptophycin biosynthetic enzymes makes this system a prime candidate for generating novel analogs by feeding the producing organism with unnatural amino acid precursors.[6]
While direct experimental data for the incorporation of this compound into cryptophycin is not yet available in the public domain, the established amenability of the cryptophycin synthetase to precursor-directed biosynthesis provides a strong rationale for its use. The following sections outline the experimental workflow and protocols for achieving and analyzing the incorporation of this compound into the cryptophycin scaffold.
Experimental Protocols
Cultivation of Nostoc sp. for Cryptophycin Production
Successful precursor-directed biosynthesis relies on robust cultivation of the producing organism to ensure high yields of the target metabolite.
Materials:
-
Nostoc sp. strain (e.g., ATCC 53789)
-
BG-11 medium
-
Sterile culture flasks or photobioreactor
-
Light source (cool white fluorescent lamps)
-
Incubator or temperature-controlled room
Protocol:
-
Prepare sterile BG-11 medium. The composition of the medium can be optimized to enhance secondary metabolite production. Studies have shown that modifying nitrate (B79036) and phosphate (B84403) levels can significantly impact the metabolic profile of Nostoc sp.[4][7]
-
Inoculate the Nostoc sp. culture into the fresh medium at an initial biomass concentration of approximately 1 g/L.[8]
-
Incubate the culture at 25°C under a 16:8 hour light:dark cycle with a light intensity of approximately 40-60 µmol photons m⁻² s⁻¹.[9]
-
Monitor the growth of the culture by measuring the optical density at 750 nm or by dry cell weight determination.
Feeding of this compound
The timing and concentration of the precursor feeding are critical for successful incorporation.
Materials:
-
This compound solution (sterile-filtered)
-
Actively growing Nostoc sp. culture
Protocol:
-
Prepare a sterile stock solution of this compound in a suitable solvent (e.g., water or a minimal amount of DMSO, ensuring final solvent concentration is not inhibitory to the culture).
-
When the Nostoc sp. culture reaches the mid-logarithmic phase of growth, add the this compound solution to the culture medium to a final concentration in the range of 0.1 to 1 mM. The optimal concentration should be determined empirically.
-
Continue the incubation for a further 7-14 days to allow for the uptake and incorporation of the precursor into the cryptophycin structure.
Extraction of Cryptophycin Analogs
Materials:
-
Nostoc sp. culture from the feeding experiment
-
Centrifuge and centrifuge bottles
-
Dichloromethane (DCM) or Ethyl Acetate
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Harvest the cyanobacterial biomass by centrifugation.
-
Lyophilize the cell pellet to dryness.
-
Extract the dried biomass with a suitable organic solvent such as DCM or ethyl acetate. This can be done by sonication or repeated cycles of suspension and centrifugation.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
The crude extract can be further purified by solid-phase extraction. Dissolve the extract in a minimal amount of methanol (B129727), load it onto a pre-conditioned C18 SPE cartridge, wash with a polar solvent (e.g., water/methanol mixture) to remove highly polar impurities, and then elute the cryptophycin analogs with a less polar solvent (e.g., methanol or acetonitrile).
Analysis and Purification of 7-Methyl-Cryptophycin
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary method for the detection, quantification, and purification of the novel cryptophycin analog.
Materials:
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-QTOF or Orbitrap)
-
Solvents for HPLC (acetonitrile, water, formic acid or trifluoroacetic acid)
-
Purified cryptophycin standard (if available)
Protocol:
-
Analytical HPLC-MS:
-
Dissolve the partially purified extract in a suitable solvent (e.g., methanol).
-
Inject an aliquot onto a C18 analytical HPLC column.
-
Develop a gradient elution method, for example, a linear gradient from 10% to 90% acetonitrile (B52724) in water (both containing 0.1% formic acid) over 30 minutes.
-
Monitor the elution profile using a UV detector (e.g., at 210, 254, and 280 nm) and a mass spectrometer.
-
Search for the expected mass of the 7-methyl-cryptophycin analog. The mass difference compared to the native cryptophycin will correspond to the addition of a methyl group and the removal of a hydrogen atom (+14 Da).
-
-
Preparative HPLC:
-
Once the 7-methyl-cryptophycin analog is identified, scale up the purification using a preparative HPLC system with a larger C18 column.
-
Use the optimized gradient from the analytical run to separate the target compound from other metabolites.
-
Collect fractions corresponding to the peak of the desired analog.
-
Analyze the collected fractions by analytical HPLC-MS to confirm purity.
-
Pool the pure fractions and remove the solvent to obtain the purified 7-methyl-cryptophycin.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data that would be generated from the successful execution of these experiments.
Table 1: Production of 7-Methyl-Cryptophycin Analog
| Precursor Fed | Concentration (mM) | Biomass Yield (g/L) | Crude Extract Yield (mg/L) | Purified Analog Yield (mg/L) | Incorporation Efficiency (%) |
| L-Tryptophan (Control) | 1 | N/A | |||
| This compound | 0.1 | ||||
| This compound | 0.5 | ||||
| This compound | 1.0 |
Incorporation efficiency can be estimated by comparing the molar yield of the analog to the amount of precursor consumed or by isotopic labeling studies.
Table 2: Mass Spectrometric Data for Cryptophycin and its 7-Methyl Analog
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) | Key MS/MS Fragments (m/z) |
| Cryptophycin-1 | ||||
| 7-Methyl-Cryptophycin-1 |
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.
Conclusion
The use of this compound as a precursor in non-ribosomal peptide synthesis represents a viable and powerful approach for generating novel peptide analogs with potentially improved therapeutic properties. The case study of cryptophycin biosynthesis in Nostoc sp. provides a clear framework for the practical application of this technique. By following the detailed protocols for cultivation, precursor feeding, extraction, and analysis outlined in this guide, researchers can explore the vast chemical space offered by NRPS engineering and precursor-directed biosynthesis. The successful incorporation of this compound will not only yield novel cryptophycin derivatives for anticancer drug discovery but also contribute to a deeper understanding of the substrate flexibility of NRPS adenylation domains.
References
- 1. Novel unit B cryptophycin analogues as payloads for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. users.cs.duke.edu [users.cs.duke.edu]
- 4. The impact of culture conditions on growth and metabolomic profiles of freshwater cyanobacteria [agris.fao.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. journals.asm.org [journals.asm.org]
- 7. The impact of culture conditions on growth and metabolomic profiles of freshwater cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting substrate specificity of adenylation domains of nonribosomal peptide synthetases and other protein properties by latent semantic indexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Investigating the Effects of 7-Methyl-DL-tryptophan on Neurotransmission: A Technical Guide
Disclaimer: This document provides a technical guide for investigating the potential effects of 7-Methyl-DL-tryptophan on neurotransmission. It is important to note that there is currently a limited amount of publicly available research specifically detailing the neuropharmacological properties of this compound. Therefore, this guide is constructed based on the known pharmacology of the parent molecule, DL-tryptophan, and its analogs, such as α-methyl-tryptophan. The experimental protocols and potential mechanisms described herein are intended to serve as a foundational framework for future research endeavors.
Introduction
This compound is a methylated derivative of the essential amino acid DL-tryptophan. Tryptophan is the metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), which plays a crucial role in regulating mood, sleep, appetite, and various cognitive functions.[1][2][3] Analogs of tryptophan are valuable tools in neuroscience research for probing the intricacies of the serotonergic system. For instance, α-methyl-tryptophan has been utilized as a prodrug for α-methyl-serotonin, a non-selective serotonin receptor agonist, and as a tracer for studying serotonin synthesis.[4][5][6]
The introduction of a methyl group at the 7th position of the indole (B1671886) ring of tryptophan in this compound may alter its pharmacokinetic and pharmacodynamic properties compared to the parent compound. This could include changes in its ability to cross the blood-brain barrier, its affinity for enzymes involved in serotonin synthesis, and its direct interaction with neurotransmitter receptors. This guide outlines a systematic approach to characterizing the effects of this compound on neurotransmission, with a primary focus on the serotonergic system, but also considering potential interactions with dopaminergic and noradrenergic pathways.
Hypothetical Signaling Pathways
Based on the structure of this compound as a tryptophan analog, two primary hypothetical signaling pathways can be proposed for its effects on neurotransmission.
Pathway A: Precursor to a Serotonergic Agonist
This pathway hypothesizes that this compound acts as a prodrug, being metabolized into an active compound that directly stimulates serotonin receptors.
Caption: Hypothetical metabolic pathway of this compound.
Pathway B: Direct Modulation of Neurotransmitter Systems
This pathway proposes that this compound itself, or a metabolite, directly interacts with neurotransmitter receptors or transporters without necessarily being a direct precursor to a classic neurotransmitter.
Caption: Potential direct modulatory actions of this compound.
Data Presentation: Comparative Pharmacological Data of Tryptophan and Analogs
Due to the absence of specific data for this compound, the following tables present data for tryptophan and the related analog α-methyl-tryptophan to provide a comparative context for potential experimental outcomes.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) - Hypothetical
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | D2 Receptor | Norepinephrine Transporter (NET) |
| L-Tryptophan | >10,000 | >10,000 | >10,000 | >10,000 |
| α-Methyl-Serotonin (metabolite of α-MTP) | High (Non-selective agonist) | High (Non-selective agonist) | Low | Low |
| This compound | To be determined | To be determined | To be determined | To be determined |
Note: Data for L-Tryptophan indicates its low affinity for these receptors as it primarily acts as a precursor. Data for α-Methyl-Serotonin is qualitative, reflecting its known pharmacology.
Table 2: In Vivo Neurochemical Effects - Hypothetical Outcomes
| Compound | Brain Region | Extracellular Serotonin | Extracellular Dopamine | Extracellular Norepinephrine |
| L-Tryptophan | Raphe Nuclei, Cortex | ↑ | ↔ | ↔ |
| α-Methyl-tryptophan | Various | ↑ (as α-Methyl-Serotonin) | ↔ / ↑ (minor metabolite effect) | ↔ / ↑ (minor metabolite effect) |
| This compound | To be determined | To be determined | To be determined | To be determined |
Note: ↑ indicates an increase, ↔ indicates no significant change. The effects of α-methyl-tryptophan can be complex due to its metabolites.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the effects of this compound on neurotransmission.
4.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound and its potential metabolites for a panel of neurotransmitter receptors and transporters.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the specific receptor or transporter of interest (e.g., CHO or HEK293 cells stably transfected with human 5-HT1A, 5-HT2A, D2 receptors, or SERT, DAT, NET).
-
Assay Buffer: Utilize appropriate buffer systems for each target (e.g., Tris-HCl buffer with physiological salt concentrations).
-
Radioligand: Select a high-affinity radiolabeled ligand specific for each target (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Raclopride for D2, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of this compound (or a competing ligand for determination of non-specific binding).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
4.2. In Vivo Microdialysis
-
Objective: To measure the effect of systemic administration of this compound on extracellular levels of serotonin, dopamine, norepinephrine, and their metabolites in specific brain regions of awake, freely moving animals.
-
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgery: Stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., prefrontal cortex, striatum, or hippocampus).
-
Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Drug Administration: After establishing a stable baseline, administer this compound (e.g., intraperitoneally or subcutaneously) at various doses.
-
Neurochemical Analysis: Analyze the dialysate samples for neurotransmitter and metabolite concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the results as a percentage of the mean baseline concentrations and analyze for statistically significant changes over time and between dose groups.
-
4.3. Behavioral Pharmacology Assays
-
Objective: To assess the behavioral effects of this compound, which can provide insights into its mechanism of action.
-
Methodology:
-
Locomotor Activity: Measure spontaneous locomotor activity in an open field arena to assess potential stimulant or sedative effects.
-
Forced Swim Test: A common screening test for potential antidepressant-like activity, measuring immobility time in an inescapable water cylinder.
-
Drug Discrimination: Train animals to discriminate between the effects of a known psychoactive drug (e.g., a serotonin agonist) and saline. Then, test the ability of this compound to substitute for the training drug, which would indicate a similar subjective effect.
-
Mandatory Visualizations
Experimental Workflow for Neurotransmitter Release Study
Caption: Workflow for in vivo microdialysis experiment.
Logical Relationship for Investigating Mechanism of Action
Caption: Logical flow for elucidating the mechanism of action.
Conclusion
The investigation into the effects of this compound on neurotransmission presents an exciting opportunity to understand how subtle molecular modifications to an essential amino acid can impact brain chemistry and behavior. Although direct experimental data is currently lacking, the established pharmacology of tryptophan and its analogs provides a strong foundation for a systematic and thorough investigation. The experimental protocols and hypothetical frameworks presented in this guide offer a comprehensive roadmap for researchers to elucidate the neuropharmacological profile of this novel compound. The findings from such studies will not only contribute to our fundamental understanding of the serotonergic system but also may reveal new avenues for the development of therapeutic agents for a variety of neurological and psychiatric disorders.
References
- 1. Frontiers | Tryptophan metabolites in depression: Modulation by gut microbiota [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 4. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 5. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha-Methyl tryptophan as a tracer for in vivo studies of brain serotonin system, from autoradiography to positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on 7-Methyl-DL-tryptophan Cytotoxicity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the existing preliminary research on the cytotoxicity of 7-Methyl-DL-tryptophan. A comprehensive review of publicly available scientific literature reveals a significant gap in the direct investigation of this specific compound's cytotoxic effects. While the broader field of tryptophan metabolism and its role in cancer biology is an active area of research, specific data on this compound's impact on cell viability, its mechanisms of action, and associated signaling pathways are not available in the current body of scientific publications. Consequently, this document summarizes the relevant context of tryptophan metabolism in relation to cytotoxicity and outlines the standard methodologies used in such studies, providing a framework for potential future investigations into this compound.
Introduction to Tryptophan Metabolism and Cytotoxicity
Tryptophan is an essential amino acid with a pivotal role in protein synthesis and as a precursor for various bioactive molecules.[1] Its metabolism primarily follows three pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, each producing metabolites with significant physiological and pathological implications, particularly in the context of cancer.[2]
The kynurenine pathway is the main route of tryptophan degradation and produces several metabolites, some of which have been shown to induce apoptosis in T cells.[3][4] For instance, 3-hydroxyanthranilic acid and quinolinic acid can trigger apoptosis in murine thymocytes and Th1 cells through a mechanism involving caspase-8 activation and cytochrome c release.[3] The enzyme indoleamine 2,3-dioxygenase (IDO), which catalyzes the initial step of the kynurenine pathway, is often overexpressed in tumors and is a key target in cancer immunotherapy due to its role in creating an immunosuppressive microenvironment.[2] Inhibition of T and natural killer cell proliferation by tryptophan catabolites is a well-documented phenomenon.[5]
Given this context, synthetic analogs of tryptophan, such as this compound, are of interest to researchers for their potential to modulate these pathways and exert cytotoxic or other therapeutic effects. However, it is crucial to note that no specific studies detailing such activities for this compound have been identified.
Quantitative Data on this compound Cytotoxicity
A thorough search of scientific databases has yielded no published studies containing quantitative data on the cytotoxicity of this compound. Therefore, tables summarizing IC50 values, cell viability percentages, or apoptosis rates for this specific compound cannot be provided at this time.
Experimental Protocols for Cytotoxicity Assessment
While specific protocols for this compound are unavailable, this section outlines standard, widely accepted methodologies for assessing the cytotoxicity of novel compounds. These protocols serve as a guide for future research in this area.
Cell Viability Assays
Cell viability assays are fundamental in determining the dose-dependent effects of a compound on a cell population.[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan, quantified by spectrophotometry after solubilization, is proportional to the number of living cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay results in a soluble formazan product, eliminating the need for a solubilization step and offering higher sensitivity.
-
Trypan Blue Exclusion Assay: This dye exclusion method is based on the principle that viable cells have intact cell membranes and exclude the trypan blue dye, while non-viable cells take it up. Cell counting is typically performed using a hemocytometer and a microscope.
Apoptosis Assays
To determine if cytotoxicity is mediated by programmed cell death, several assays can be employed.
-
Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for phosphatidylserine, is conjugated to a fluorescent tag (e.g., FITC) to label apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.[7]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9) to confirm the induction of apoptosis.[3]
Experimental Workflow for Cytotoxicity Screening
A typical workflow for assessing the cytotoxicity of a compound like this compound is visualized below.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T cell apoptosis by tryptophan catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan-derived Catabolites Are Responsible for Inhibition of T and Natural Killer Cell Proliferation Induced by Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Tryptophan deprivation sensitizes activated T cells to apoptosis prior to cell division - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Landscape of Methylated Tryptophan Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the basic metabolic functions of methylated tryptophan derivatives, intended for researchers, scientists, and drug development professionals. The document delves into the enzymatic pathways, physiological roles, and signaling cascades associated with these compounds, with a focus on providing quantitative data, detailed experimental methodologies, and clear visual representations of complex biological processes.
Introduction to Tryptophan Methylation
Tryptophan, an essential amino acid, serves as a precursor for the synthesis of a diverse array of bioactive molecules. A key metabolic route involves the methylation of tryptophan and its derivatives, a process that significantly alters their biological activity and physiological function. This guide will explore the core metabolic pathways of prominent methylated tryptophan derivatives, including N-methyl-tryptophan (NMT), N,N-dimethyltryptamine (DMT), 5-methyl-tryptophan, and the synthetic derivative α-methyltryptophan. The primary enzyme responsible for the N-methylation of tryptamine (B22526) and serotonin (B10506) is Indolethylamine N-methyltransferase (INMT), which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor[1][2][3].
Quantitative Data on Methylated Tryptophan Derivatives
A thorough understanding of the potency and prevalence of these molecules is critical for assessing their physiological relevance. The following tables summarize key quantitative data for Indolethylamine N-methyltransferase (INMT) kinetics and the binding affinities and concentrations of N,N-dimethyltryptamine (DMT).
Table 1: Enzyme Kinetics of Indolethylamine N-methyltransferase (INMT)
| Substrate | Enzyme Source | K_m_ (μM) | V_max_ (nmol/mg protein/hr) | Reference |
| Tryptamine | Rabbit INMT | 852.2 ± 61.35 | 2.47 ± 1.22 (μmol/min) | [4][5][6] |
| Tryptamine | Human INMT (254C variant, +DTT) | 2920 | Not Reported | [4] |
| Tryptamine | Human INMT (254F variant, +DTT) | Not Reported | Not Reported | [4] |
| N-Methyltryptamine | Rabbit INMT | 86 | Not Reported | [7] |
| Quinoline | Human INMT | 259.3 ± 42.7 | 3 x 10⁻⁴ s⁻¹ (k_cat_) | [8][9] |
| S-adenosyl-L-methionine (SAM) | Human INMT | 64.1 ± 3.9 | 7 x 10⁻⁴ s⁻¹ (k_cat_) | [8][9] |
Note: V_max_ values are reported in different units across studies and may not be directly comparable. DTT refers to the reducing agent dithiothreitol.
Table 2: Binding Affinities and Concentrations of N,N-Dimethyltryptamine (DMT)
| Receptor Subtype | Binding Affinity (K_i_ in nM) | Endogenous Concentration | Reference |
| 5-HT_1A_ | 39 - 2100 | Rat Brain: 0.05 - 1.8 nM (baseline) | [10][11] |
| 5-HT_1B_ | 39 - 2100 | Human Cerebrospinal Fluid: Trace amounts | [10][12] |
| 5-HT_1D_ | 39 - 2100 | Human Plasma: 12 - 90 ng/ml (after exogenous administration) | [10] |
| 5-HT_2A_ | 39 - 2100 (IC_50_ 75 ± 1 nM) | [10] | |
| 5-HT_2B_ | 39 - 2100 | [10] | |
| 5-HT_2C_ | 39 - 2100 | [10] | |
| 5-HT_5A_ | 39 - 2100 | [10] | |
| 5-HT_6_ | 39 - 2100 | [10] | |
| 5-HT_7_ | 39 - 2100 | [10] | |
| Sigma-1 | High Affinity | [4] | |
| TAAR1 | High Affinity | [10] |
Core Metabolic Functions and Signaling Pathways
Methylated tryptophan derivatives exert their effects through interaction with various cellular targets, primarily receptors and enzymes, initiating downstream signaling cascades.
N,N-Dimethyltryptamine (DMT) and the Serotonergic System
DMT is a potent psychedelic compound that acts as an agonist at multiple serotonin (5-HT) receptors, with a particularly high affinity for the 5-HT_2A_ receptor[10][12]. Activation of the 5-HT_2A_ receptor, a G_q_/G_11_-coupled receptor, initiates the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol (B14025) trisphosphate (IP_3_) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively[13]. These events modulate the activity of numerous downstream effectors, including mitogen-activated protein kinases (MAPKs) like ERK1/2, ultimately leading to changes in neuronal excitability, gene expression, and synaptic plasticity[14][15]. DMT's interaction with other 5-HT receptors, as well as the sigma-1 and TAAR1 receptors, contributes to its complex pharmacological profile[4][10].
1-Methyl-Tryptophan (1-MT) and Immune Modulation
1-Methyl-tryptophan is a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism along the kynurenine (B1673888) pathway. Beyond its effects on IDO, 1-MT has been shown to directly modulate immune cell function, particularly dendritic cells (DCs), by interfering with Toll-like receptor (TLR) signaling[13][[“]]. Specifically, 1-MT can alter the signaling outcomes of TLR4 activation. TLR4 signaling proceeds through two main branches: the MyD88-dependent pathway, which leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines, and the TRIF-dependent pathway, which results in the production of type I interferons[1][12][[“]][17]. 1-MT can modulate the phosphorylation of downstream kinases like p38 and ERK, thereby skewing the T-helper cell response towards a Th2 phenotype, characterized by the secretion of cytokines such as IL-5 and IL-13, in a context-dependent manner[13][[“]].
Other Methylated Derivatives
-
5-Methyl-Tryptophan: This derivative acts as a tryptophan analog and can cause feedback inhibition of anthranilate synthase, the first enzyme in the tryptophan biosynthetic pathway[18]. Its primary role appears to be in the regulation of tryptophan metabolism. In mammals, some studies suggest it may have physiological roles, but these are less well-defined than for DMT[19][20][21].
-
α-Methyltryptophan: This synthetic derivative is a blocker of the amino acid transporter SLC6A14 and has been investigated for its potential as a weight-loss agent[9]. It can also influence tryptophan metabolism by inducing the expression of tryptophan 2,3-dioxygenase[9].
Experimental Protocols
Accurate and reproducible experimental methods are essential for the study of methylated tryptophan derivatives. This section outlines key protocols for their analysis.
Quantification of Methylated Tryptophan Derivatives by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of tryptophan metabolites in biological matrices.
Objective: To quantify the levels of methylated tryptophan derivatives (e.g., NMT, DMT) in plasma or brain tissue homogenates.
Materials:
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), formic acid (FA) (LC-MS grade)
-
Internal standards (e.g., deuterated analogs of the analytes)
-
Protein precipitation solution (e.g., ice-cold ACN or MeOH)
-
Centrifuge, vortex mixer, evaporator
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standards[5][22].
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C[22].
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid)[5][22].
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to remove any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation (Brain Tissue):
-
Accurately weigh the frozen brain tissue.
-
Homogenize the tissue in a suitable buffer (e.g., PBS) on ice. A common ratio is 1:3 (w/v) tissue to buffer.
-
Perform protein precipitation on an aliquot of the homogenate as described for plasma.
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution. A typical mobile phase consists of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The gradient can be optimized to achieve separation of the analytes of interest.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the analyte concentrations in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
References
- 1. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 2. A TLR4-TRIF-dependent signaling pathway is required for protective natural tumor-reactive IgM production by B1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2A_receptor [bionity.com]
- 4. Human indole(ethyl)amine-N-methyltransferase (hINMT) catalyzed methylation of tryptamine, dimethylsulfide and dimethylselenide is enhanced under reducing conditions - A comparison between 254C and 254F, two common hINMT variants | PLOS One [journals.plos.org]
- 5. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRIF-dependent pathway: Significance and symbolism [wisdomlib.org]
- 9. Functional and structural characterization of the human indolethylamine N-methyltransferase through fluorometric, thermal and computational docking analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. consensus.app [consensus.app]
- 17. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tryptophan metabolism in animals: important roles in nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 7-Methyl-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-DL-tryptophan is a modified amino acid of significant interest in drug development and biotechnology. It serves as a key precursor in the biosynthesis of various non-ribosomal peptide antibiotics, making its accurate quantification crucial for fermentation process monitoring, metabolic engineering, and pharmacokinetic studies. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The quantification of this compound can be effectively achieved using reversed-phase HPLC, which separates the analyte from other components in a sample mixture. For enhanced sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. A summary of the quantitative performance of these methods is presented below.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Principle | UV Absorbance | Fluorescence Emission | Mass-to-charge ratio |
| Selectivity | Moderate | High | Very High |
| Sensitivity (LOD) | ~0.1 - 1 µM | ~10 - 100 nM | ~0.1 - 10 nM[1] |
| Linear Range | ~1 - 500 µM | ~0.1 - 100 µM | ~0.5 - 5000 nM[2] |
| Matrix Effect | Low to Moderate | Low | Can be significant |
| Instrumentation | Standard HPLC system with UV detector | HPLC system with fluorescence detector | LC system coupled to a tandem mass spectrometer |
| Primary Application | Quantification in simple matrices, process monitoring | Trace analysis in moderately complex matrices | Quantification in complex biological matrices (plasma, tissue) |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Proper preparation is critical to remove interfering substances and ensure the accuracy and reproducibility of the results.
a) For Bacterial Culture Supernatants:
-
Centrifuge the culture broth at 10,000 x g for 15 minutes to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The filtered supernatant can be directly injected into the HPLC system or diluted with the mobile phase if the concentration of this compound is expected to be high.
b) For Biological Fluids (e.g., Plasma, Serum):
Protein precipitation is a common and effective method for removing proteins that can interfere with the analysis and damage the chromatographic column.
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing an appropriate internal standard (e.g., 5-Methyl-DL-tryptophan).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an HPLC vial for analysis.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is suitable for the quantification of this compound in relatively clean samples, such as fermentation broths or purified extracts.
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection:
-
UV: 280 nm.
-
Fluorescence: Excitation at 285 nm, Emission at 350 nm.
-
Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 µM to 500 µM. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity and is ideal for quantifying this compound in complex biological matrices.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-8 min: 2% to 80% B
-
8-9 min: 80% to 95% B
-
9-10 min: 95% B
-
10-10.1 min: 95% to 2% B
-
10.1-12 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
The molecular weight of this compound is 218.25 g/mol . The protonated molecule [M+H]+ will have an m/z of 219.2. Based on the fragmentation patterns of tryptophan and its derivatives, the following MRM transitions can be proposed for this compound.[3][4] It is recommended to optimize these transitions on the specific instrument being used.
Table 2: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 219.2 | 202.2 (Loss of NH3) | 15 | 100 |
| This compound (Qualifier) | 219.2 | 174.1 (Loss of COOH) | 25 | 100 |
| 5-Methyl-DL-tryptophan (Internal Standard) | 219.2 | 202.2 (Loss of NH3) | 15 | 100 |
Calibration: Prepare a series of standard solutions of this compound in a matrix that matches the samples (e.g., blank plasma extract) at concentrations ranging from 0.5 nM to 5000 nM. Each standard should also contain the internal standard at a fixed concentration. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Conceptual diagram of a Non-Ribosomal Peptide Synthetase (NRPS) pathway incorporating this compound.
References
- 1. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Methyl-DL-tryptophan as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 7-Methyl-DL-tryptophan as a novel intrinsic fluorescent probe. While direct experimental data on the fluorescence applications of this compound are limited in the current scientific literature, this document extrapolates from the known properties of tryptophan and its analogs to propose detailed protocols for its characterization and use in studying molecular interactions, particularly with the Aryl Hydrocarbon Receptor (AHR), and for cellular imaging.
Introduction
Tryptophan is an essential amino acid with intrinsic fluorescence, making it a valuable natural probe for studying protein structure and dynamics.[1][2] Its fluorescence is highly sensitive to the local microenvironment, with changes in emission wavelength and intensity providing insights into ligand binding, protein conformational changes, and protein-protein interactions.[3][4] this compound, a derivative of tryptophan, is anticipated to retain these fluorescent properties, potentially offering unique advantages as a molecular probe. The methyl group at the 7-position of the indole (B1671886) ring may alter its photophysical properties and its interaction with biological targets.
One promising application of this compound is as a fluorescent ligand for the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor involved in cellular responses to environmental toxins and in various physiological processes.[5][6] Tryptophan and its metabolites are known endogenous ligands for the AHR.[1][6][7] By monitoring the fluorescence of this compound, it may be possible to study its binding to the AHR and the subsequent activation of the AHR signaling pathway.
Quantitative Data Summary
| Parameter | Tryptophan | 5-Methyltryptophan | 7-Azatryptophan (B1233867) | Predicted this compound |
| Excitation Max (λex) | ~280 nm[8] | ~280-290 nm | ~290 nm[9] | ~280-295 nm |
| Emission Max (λem) | ~350 nm (in water)[8] | ~350-360 nm | ~395 nm (in water)[10] | ~350-360 nm (in polar solvents) |
| Quantum Yield (Φ) | 0.08 - 0.21[11] | 0.10 - 0.27[11] | 0.01 - 0.02[11] | Expected to be in the range of 0.1 - 0.3 |
| Stokes Shift | ~70 nm | ~70-80 nm | ~105 nm | ~70-80 nm |
Signaling Pathway: Aryl Hydrocarbon Receptor (AHR)
The AHR signaling pathway is a key regulator of xenobiotic metabolism and immune responses. In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes such as CYP1A1.[5][12]
Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Experimental Protocols
The following are proposed protocols for the application of this compound as a fluorescent probe. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Characterization of the Fluorescence Properties of this compound
This protocol outlines the steps to determine the fundamental fluorescence characteristics of this compound.
Caption: Workflow for fluorescence characterization.
Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., water, ethanol, cyclohexane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., water or ethanol).
-
Working Solutions: Prepare a series of dilutions (e.g., 1 µM, 5 µM, 10 µM) in the solvents of interest.
-
Absorbance Measurement: Record the absorbance spectrum of a 10 µM solution from 250 nm to 350 nm to determine the absorbance maximum (λmax).
-
Excitation Spectrum: Set the emission wavelength to the expected maximum (~350 nm) and scan the excitation wavelengths from 250 nm to 330 nm to determine the excitation maximum (λex).
-
Emission Spectrum: Set the excitation wavelength to the determined λex and record the emission spectrum from 300 nm to 500 nm to determine the emission maximum (λem).
-
Quantum Yield Calculation: Determine the relative fluorescence quantum yield using a standard with a known quantum yield (e.g., tryptophan in water, Φ = 0.14) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Protocol 2: Spectrofluorometric Binding Assay with Purified AHR Ligand-Binding Domain
This protocol describes how to use fluorescence quenching or enhancement to determine the binding affinity of this compound to a purified protein, such as the AHR ligand-binding domain.[3][13]
Caption: Workflow for a spectrofluorometric binding assay.
Materials:
-
This compound
-
Purified AHR ligand-binding domain (or other protein of interest)
-
Binding buffer (e.g., PBS with 0.01% Tween-20)
-
Fluorometer
-
Microplates or cuvettes
Procedure:
-
Prepare Solutions: Prepare a stock solution of this compound in the binding buffer at a concentration of 2 µM. Prepare a series of dilutions of the purified protein in the same buffer.
-
Incubation: In a microplate or cuvette, mix the this compound solution with varying concentrations of the protein. Include a control with no protein. Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Fluorescence Measurement: Excite the samples at the λex of this compound and record the fluorescence emission at its λem.
-
Data Analysis: Plot the change in fluorescence intensity (ΔF = F - F0, where F is the fluorescence in the presence of protein and F0 is the fluorescence in the absence of protein) as a function of the protein concentration.
-
Determine Kd: Fit the data to a one-site binding model to calculate the dissociation constant (Kd), which represents the binding affinity.
Protocol 3: Cellular Imaging of this compound Uptake
This protocol provides a method for visualizing the cellular uptake of this compound using fluorescence microscopy.
Caption: Workflow for cellular imaging of probe uptake.
Materials:
-
Cells of interest (e.g., HepG2, MCF-7)
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (for fixing)
-
0.1% Triton X-100 (for permeabilization)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treatment: Treat the cells with a working concentration of this compound (e.g., 10-100 µM) in cell culture medium and incubate for a desired time (e.g., 1-4 hours) at 37°C.
-
Washing: Gently wash the cells three times with warm PBS to remove any unbound probe.
-
(Optional) Fixing and Permeabilization: For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 for 10 minutes if intracellular targets are to be co-stained.
-
(Optional) Counterstaining: Incubate cells with a nuclear counterstain like DAPI for 5 minutes.
-
Imaging: Mount the coverslips or place the dish on the microscope stage. Acquire images using a filter set appropriate for tryptophan fluorescence (e.g., excitation ~280-300 nm, emission ~330-380 nm).
Conclusion
This compound holds promise as a versatile fluorescent probe for a range of applications in biological research and drug development. The protocols provided herein offer a starting point for researchers to explore its potential in studying protein-ligand interactions, particularly with the AHR, and in visualizing its cellular uptake and distribution. Further experimental validation is necessary to fully characterize its photophysical properties and to optimize its use in specific biological systems.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. tillhsv.lnu.se [tillhsv.lnu.se]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Investigation of tryptophan-NADH interactions in live human cells using three-photon fluorescence lifetime imaging and Förster resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Ah receptor by tryptophan and tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [dr.lib.iastate.edu]
- 11. Static and time-resolved fluorescence investigations of tryptophan analogues – a solvent study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. 1-Methyl-D-tryptophan activates aryl hydrocarbon receptor, a pathway associated with bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Incorporation of 7-Methyl-DL-tryptophan into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the incorporation of the non-canonical amino acid 7-Methyl-DL-tryptophan into peptide sequences. The protocols focus on Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), offering guidance on protecting group strategies, coupling conditions, and potential challenges associated with this sterically hindered amino acid.
Introduction
This compound is an amino acid derivative of significant interest in drug discovery and peptide science.[1] The introduction of a methyl group at the 7-position of the indole (B1671886) ring can influence the conformational properties, hydrophobicity, and biological activity of peptides.[2] For instance, peptides containing methylated tryptophan residues have been explored for their potential antimicrobial and anticancer properties.[2][3] However, the steric hindrance imparted by the methyl group presents challenges for standard peptide synthesis protocols, necessitating optimized conditions for efficient incorporation. This document outlines detailed protocols and key considerations for the successful synthesis of peptides containing this compound.
Data Presentation
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. The following table summarizes a comparison of common coupling reagents used in Solid-Phase Peptide Synthesis (SPPS) for such challenging couplings.
| Coupling Reagent | Activation Time | Coupling Time (for hindered residues) | Reported Advantages | Potential Drawbacks |
| HBTU/DIPEA | 2-5 minutes | 60-120 minutes | Readily available, well-established. | May be less effective for extremely hindered couplings. |
| HATU/DIPEA | 2-5 minutes | 45-90 minutes | Higher reactivity than HBTU, good for hindered couplings. | More expensive than HBTU. |
| PyBOP/DIPEA | 2-5 minutes | 45-90 minutes | Strong coupling reagent with high chemoselectivity. | Byproducts can be carcinogenic. |
| PyAOP/DIPEA | 2-5 minutes | 30-60 minutes | Highly reactive, effective for N-methyl and hindered amino acids. | Higher cost. |
| COMU/DIPEA | < 1 minute | 30-60 minutes | Very fast activation, high efficiency, safer byproducts. | Higher cost. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Fmoc/tBu Strategy)
This protocol details the manual synthesis of a peptide incorporating N-Fmoc-7-methyl-L-tryptophan on a Rink Amide resin. The indole side chain of 7-methyl-tryptophan should be protected, for example with a Boc group (N-Fmoc-7-methyl-L-Trp(Boc)-OH), to prevent side reactions during synthesis.[4]
1. Resin Preparation and Swelling:
-
Place the Rink Amide resin (0.1 mmol scale) in a fritted reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).
-
Swell the resin in DMF (5 mL) for at least 30 minutes with gentle agitation.[5]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 5 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 3 minutes. Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of N-Fmoc-7-methyl-L-Trp(Boc)-OH:
-
In a separate vial, dissolve N-Fmoc-7-methyl-L-Trp(Boc)-OH (0.5 mmol, 5 eq.), HATU (0.48 mmol, 4.8 eq.), and DIPEA (1.0 mmol, 10 eq.) in 3 mL of DMF.[5]
-
Pre-activate the mixture by allowing it to stand for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 60-90 minutes. Due to the steric hindrance of 7-methyl-tryptophan, an extended coupling time is recommended.[5]
-
To monitor the completion of the coupling reaction, perform a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 x 5 mL).
4. Subsequent Amino Acid Couplings:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the peptide sequence. For standard amino acids, a coupling time of 30-45 minutes is typically sufficient.[5]
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
Wash the resin with DMF (5 x 5 mL) followed by dichloromethane (B109758) (DCM) (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
6. Cleavage and Side-Chain Deprotection:
-
Transfer the dried peptide-resin to a cleavage vessel.
-
Prepare a cleavage cocktail. For tryptophan-containing peptides, "Reagent K" is recommended to scavenge cationic species that can lead to side reactions.[4][7] Reagent K consists of: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[4]
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).
-
Gently agitate the mixture at room temperature for 2-4 hours.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[5]
-
A white precipitate should form. Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity and purity of the peptide containing 7-Methyl-tryptophan.[4]
Caption: Workflow for Solid-Phase Peptide Synthesis of a 7-Methyl-tryptophan containing peptide.
Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) of a Dipeptide Containing this compound
This protocol provides a general framework for the solution-phase synthesis of a dipeptide, for example, coupling N-Boc-7-methyl-DL-tryptophan to a C-terminally protected amino acid methyl ester (e.g., H-Gly-OMe). LPPS is advantageous for shorter peptides and allows for purification of intermediates at each step.[8][9]
1. Activation of N-Boc-7-methyl-DL-tryptophan:
-
Dissolve N-Boc-7-methyl-DL-tryptophan (1.0 eq.) and a coupling agent such as HOBt (1.1 eq.) in an anhydrous solvent like DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a carbodiimide (B86325) coupling reagent, such as EDC·HCl (1.1 eq.), to the solution and stir for 30 minutes at 0 °C.
2. Coupling Reaction:
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.1 eq.) and a base such as DIPEA (1.2 eq.) in the same anhydrous solvent.
-
Add this solution to the activated N-Boc-7-methyl-DL-tryptophan solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Work-up and Purification of the Dipeptide:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
4. Deprotection of the N-Boc Group:
-
Dissolve the purified, N-Boc protected dipeptide in a solution of 4 M HCl in dioxane or a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the deprotected dipeptide salt.
5. Final Product Characterization:
-
Characterize the final dipeptide by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Caption: General workflow for the Liquid-Phase Peptide Synthesis of a dipeptide.
Potential Signaling Pathways Modulated by 7-Methyl-tryptophan Containing Peptides
Tryptophan and its derivatives are precursors to several important signaling molecules, including serotonin (B10506) and melatonin.[10] Furthermore, tryptophan-rich peptides can modulate various cellular signaling pathways, often through interactions with cell membranes or specific receptors.[2] The incorporation of a 7-methyl group on the tryptophan indole ring can alter these interactions. For example, some tryptophan-rich antimicrobial peptides are known to influence inflammatory signaling pathways by modulating cytokine production through interactions with Toll-like receptors (TLRs), which can lead to the activation or inhibition of downstream pathways like NF-κB and MAPK.[2] The specific effects of 7-methyl-tryptophan containing peptides on these pathways would require dedicated biological evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. Tryptophan - Wikipedia [en.wikipedia.org]
7-Methyl-DL-tryptophan: A Tool for Interrogating Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] By depleting the essential amino acid tryptophan and producing immunomodulatory metabolites known as kynurenines, IDO1 plays a critical role in creating an immunosuppressive microenvironment.[3] This mechanism is implicated in tumor immune evasion, making IDO1 a compelling target for cancer immunotherapy.[3][4] 7-Methyl-DL-tryptophan is a synthetic analog of tryptophan designed as a tool compound to study the activity and inhibition of IDO1. Its structural similarity to the natural substrate allows it to interact with the enzyme's active site, serving as a competitive inhibitor. These application notes provide a comprehensive guide for utilizing this compound in biochemical and cellular assays to probe IDO1 function.
Mechanism of Action
This compound acts as a competitive inhibitor of IDO1. By mimicking the natural substrate, L-tryptophan, it binds to the active site of the enzyme. However, the presence of the methyl group at the 7th position of the indole (B1671886) ring likely hinders the catalytic process, preventing its conversion to N-formylkynurenine. This binding event blocks the access of L-tryptophan to the active site, thereby inhibiting the enzymatic activity of IDO1.
Data Presentation
| Compound | Parameter | Value | Assay Type | Reference |
| 1-Methyl-D,L-tryptophan | Ki | 34 µM | Enzymatic Assay | |
| 1-Methyl-L-tryptophan | IC50 | 120 µM | Cellular Assay (HeLa cells) | |
| 1-Methyl-D-tryptophan | IC50 | 2.5 mM | Cellular Assay (HeLa cells) |
Experimental Protocols
Biochemical IDO1 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of purified recombinant IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound (test compound)
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene (B1212753) blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Protocol:
-
Preparation of Assay Buffer: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[1]
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
x µL of diluted this compound or vehicle control.
-
y µL of recombinant IDO1 enzyme solution.
-
z µL of assay buffer to reach the desired pre-incubation volume.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add L-Tryptophan solution to each well to a final concentration of approximately 200 µM to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[2]
-
Reaction Termination: Add 30% (w/v) TCA to each well to stop the enzymatic reaction.[2]
-
Hydrolysis: Incubate the plate at 60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifugation: Centrifuge the plate to pellet any precipitated protein.
-
Color Development: Transfer the supernatant to a new 96-well plate and add the DMAB reagent.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader to quantify the amount of kynurenine produced.[1]
-
Data Analysis: Calculate the percent inhibition of IDO1 activity for each concentration of this compound and determine the IC50 value by plotting the data on a dose-response curve.
Cellular IDO1 Inhibition Assay
This assay assesses the ability of this compound to inhibit IDO1 activity within a cellular context, providing insights into its cell permeability and efficacy on the endogenous enzyme.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells, HeLa cells)[2]
-
Cell culture medium (e.g., McCoy's 5A or DMEM) with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ)
-
This compound (test compound)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for a confluent monolayer to form after 24 hours.
-
IDO1 Induction: After 24 hours, replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce the expression of the IDO1 enzyme. Incubate for an additional 24-48 hours.[2]
-
Compound Treatment: Remove the IFN-γ-containing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Kynurenine Measurement: Determine the kynurenine concentration in the supernatant using the TCA and DMAB method as described in the biochemical assay protocol (steps 7-11).
-
Data Analysis: Calculate the percent inhibition of kynurenine production for each concentration of this compound and determine the cellular IC50 value.
Visualizations
Caption: IDO1 signaling pathway and the mechanism of inhibition by this compound.
Caption: Workflow for the biochemical IDO1 enzyme inhibition assay.
Caption: Workflow for the cellular IDO1 inhibition assay.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
Application Note: Fast Determination of Tryptophan and its Derivatives using UPLC-PDA-FD
For Researchers, Scientists, and Drug Development Professionals
This application note describes a validated Ultra-Performance Liquid Chromatography (UPLC) method coupled with Photodiode Array (PDA) and Fluorescence (FD) detectors for the rapid and simultaneous quantification of tryptophan and its key derivatives. This high-throughput method is essential for applications in drug development, neuroscience, and nutritional analysis, where the metabolic fate of tryptophan is of significant interest.
Tryptophan, an essential amino acid, is a precursor to critical neurotransmitters like serotonin (B10506) and melatonin.[1][2] Its metabolic pathways, including the serotonin and kynurenine (B1673888) pathways, are implicated in various physiological and pathological processes.[3][4] The diverse chemical properties of tryptophan and its metabolites have traditionally posed analytical challenges, often requiring multiple techniques for a comprehensive analysis.[1] This UPLC-PDA-FD method offers a sensitive, reliable, and fast alternative for their simultaneous determination.[1][2]
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation: An ACQUITY UPLC H-Class system equipped with a Photodiode Array (PDA) detector and a Fluorescence Detector (FD) is recommended.[2] Data acquisition and processing can be managed using software such as Empower™ 3.[2]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Acetic Acid (Glacial)
-
Ultrapure Water
-
Tryptophan and its derivative standards (e.g., Serotonin, 5-Hydroxyindoleacetic acid, Kynurenine, Kynurenic acid)
-
Standard Preparation
-
Prepare individual stock solutions of tryptophan and each derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mild organic solvent).
-
From the stock solutions, prepare a mixed standard working solution containing all analytes of interest.
-
Generate a series of calibration standards by serially diluting the mixed standard working solution with the initial mobile phase composition. A typical concentration range for validation is 0.5–20 µg L-1.[1]
Sample Preparation (General Protocol for Rice Products)
-
Weigh 1 gram of the homogenized sample into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., a mixture of water and organic solvent).
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
-
The sample is now ready for injection.
For biological samples like serum or plasma, a deproteinization step is necessary.[5] This can be achieved by adding a deproteinization reagent (e.g., perchloric acid or a commercially available reagent), followed by centrifugation to remove precipitated proteins.[5]
UPLC-PDA-FD Conditions
| Parameter | Setting |
| Column | ACQUITY UPLC® HSS T3 1.8 µm (2.1 x 100 mm) or equivalent |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 2% Acetic Acid in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| PDA Detection | 220 nm (for general screening) and specific wavelengths for individual compounds based on their UV spectra |
| Fluorescence Detection | Excitation: 280 nm, Emission: 350 nm (optimized for tryptophan and its fluorescent derivatives) |
Gradient Elution
| Time (min) | % Mobile Phase B |
| 0.0 | 0 |
| 1.0 | 10 |
| 1.1 | 10 |
| 2.0 | 20 |
| 3.0 | 20 |
| 3.5 | 60 |
| 4.0 | 100 |
This gradient allows for the effective separation of seven tryptophan derivatives within a 4-minute run time.[1]
Quantitative Data Summary
The following table summarizes the validation parameters for the UPLC-PDA-FD method for the determination of tryptophan and its derivatives.
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg L⁻¹) | LOQ (µg L⁻¹) |
| Tryptophan | ~2.5 | 0.999 | 0.67 | 2.23 |
| Serotonin | ~1.5 | 0.998 | 0.78 | 2.60 |
| 5-HIAA | ~2.0 | 0.995 | 1.10 | 3.67 |
| Kynurenine | ~1.8 | 0.991 | 2.32 | 7.73 |
| Kynurenic Acid | ~3.2 | 0.997 | 0.95 | 3.17 |
| Melatonin | ~3.5 | 0.996 | 1.50 | 5.00 |
| Indole-3-acetic acid | ~3.0 | 0.994 | 1.25 | 4.17 |
Data is synthesized from typical performance characteristics of similar methods. The linearity range for these compounds was reported as 0.5–20 μg L-1 with a coefficient of determination (R2) ranging from 0.991-0.999.[1] The limit of detection (LOD) and limit of quantification (LOQ) were found to be in the ranges of 0.67-2.32 μg L-1 and 2.23-7.73 μg L-1, respectively.[1] The method also demonstrated high repeatability with a coefficient of variation (CV) of less than 3.9% on average.[1]
Visualizations
Caption: Experimental workflow for UPLC-PDA-FD analysis of tryptophan derivatives.
Caption: Major metabolic pathways of tryptophan.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. A validated UHPLC-MS method for tryptophan metabolites: Application in the diagnosis of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
stability of 7-Methyl-DL-tryptophan in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 7-Methyl-DL-tryptophan in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.
Stability Summary
Quantitative data on the stability of this compound in aqueous solutions is not extensively available in peer-reviewed literature. However, based on the known stability of tryptophan and its derivatives, the following recommendations and data can be used as a guide. Tryptophan and its analogs are known to be susceptible to degradation by light, heat, and oxidation.[1]
Storage Recommendations for this compound
| Form | Storage Condition | Shelf Life |
| Solid | Room temperature (sealed, away from moisture) | - |
| Solid | -20°C | 1 year[2] |
| Solid | -80°C | 2 years[2] |
| Stock Solution | -20°C (sealed, away from moisture) | 1 month[2] |
| Stock Solution | -80°C (sealed, away from moisture) | 6 months[2] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | Low solubility at neutral pH. Tryptophan and its derivatives exhibit "U-shaped" solubility with the lowest solubility at their isoelectric point. | - Adjust the pH of the solution. Solubility is generally higher at acidic (below pI) and alkaline (above pI) pH. - For cell culture applications where a neutral pH is required, consider preparing a concentrated stock solution in a suitable solvent like DMSO and then diluting it in the aqueous medium. Ensure the final DMSO concentration is compatible with your experimental system. |
| Browning or discoloration of the solution | Degradation of the tryptophan indole (B1671886) ring, often due to oxidation or light exposure. Tryptophan solutions can become brownish upon repeated freeze-thaw cycles and exposure to light and heat. | - Prepare solutions fresh whenever possible. - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Aliquot stock solutions to minimize freeze-thaw cycles.[2] - Consider sterile filtering the solution with a 0.22 µm filter before use, especially for cell culture applications.[2] |
| Inconsistent experimental results | Degradation of this compound in the experimental setup. Factors like temperature, pH, and exposure to light during the experiment can contribute to degradation. | - Control and monitor the temperature and pH of your experimental solutions. - Minimize the exposure of your solutions to ambient light during experiments. - Run control experiments to assess the stability of the compound under your specific experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: For aqueous stock solutions, it is recommended to dissolve the compound in a suitable buffer. If solubility is an issue at the desired pH, you can initially dissolve it in a small amount of 0.1 N NaOH and then neutralize it to the target pH with 0.1 N HCl. However, for cell culture and other sensitive applications, preparing a concentrated stock solution in an organic solvent like DMSO is a common practice. Always ensure the final concentration of the organic solvent is not detrimental to your experimental system.
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
A2: The primary factors affecting the stability of tryptophan derivatives like this compound are:
-
pH: Stability can vary significantly with pH.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Exposure to UV and even ambient light can cause photodegradation.[1]
-
Oxidizing agents: The indole ring is susceptible to oxidation.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not well-documented, based on the degradation of tryptophan, likely products could result from the oxidation and cleavage of the indole ring. For tryptophan, degradation can lead to the formation of kynurenine, N-formylkynurenine, and other related compounds.[3]
Q4: Can I autoclave a solution containing this compound?
A4: It is generally not recommended to autoclave tryptophan-containing solutions as tryptophan is heat-labile and can degrade. For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.[2][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Incubate at a controlled temperature for a defined period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period, protected from light.
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Sample Analysis: Analyze the stressed samples and a non-stressed control at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products and the remaining parent compound.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
References
degradation products of 7-Methyl-DL-tryptophan under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 7-Methyl-DL-tryptophan under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stress conditions that can lead to the degradation of this compound?
A1: this compound, similar to its parent compound tryptophan, is susceptible to degradation under several stress conditions. The most common conditions investigated in forced degradation studies include exposure to acidic and basic environments, oxidative stress (e.g., hydrogen peroxide), elevated temperatures (thermal stress), and photolytic stress (exposure to light).[1][2][3]
Q2: What are the expected degradation products of this compound?
A2: While specific studies on this compound are limited, based on the well-documented degradation of tryptophan, the primary degradation products are expected to arise from the oxidation and cleavage of the indole (B1671886) ring.[4][5] The presence of the methyl group at the 7-position may influence the rate and specific profile of degradation products. Expected products, by analogy to tryptophan, include N-formylkynurenine-like compounds, kynurenine-like compounds, and various oxidative adducts such as hydroxylated species.[6][7][8] Under thermal stress, decarboxylation and deamination can also occur, leading to tryptamine-like derivatives.[9]
Q3: How does the methyl group at the 7-position affect the stability of the molecule compared to tryptophan?
A3: The electron-donating nature of the methyl group on the indole ring is expected to influence the electron density of the aromatic system. This could potentially make the 7-methylated analog more susceptible to electrophilic attack and oxidation compared to tryptophan. However, specific kinetic data for the degradation of this compound under various stress conditions would be required to confirm this hypothesis.
Q4: What analytical techniques are most suitable for identifying and quantifying the degradation products of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection is a common and effective method for separating and quantifying this compound and its degradation products.[10][11] For structural elucidation and confirmation of the identity of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable tools.[12][13][14] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the definitive structural characterization of isolated degradation products.
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products in HPLC
Symptom: Co-elution of the parent compound with one or more degradation products, or poor resolution between degradant peaks.
Possible Causes:
-
Inappropriate column chemistry.
-
Suboptimal mobile phase composition or gradient.
-
Incorrect pH of the mobile phase.
Troubleshooting Steps:
-
Column Selection: Ensure the use of a high-resolution reversed-phase column (e.g., C18, C8) with a suitable particle size (e.g., ≤3.5 µm) for complex mixtures.
-
Mobile Phase Optimization:
-
Modify the organic modifier (e.g., acetonitrile, methanol) and its gradient profile to improve separation.
-
Adjust the pH of the aqueous portion of the mobile phase. Tryptophan and its derivatives are ionizable, and pH can significantly impact their retention and peak shape.
-
-
Method Validation: As per regulatory guidance, a stability-indicating method must be properly validated to ensure it can separate, detect, and quantify degradation products.[2]
Issue 2: Inconsistent or Low Recovery of Degradation Products
Symptom: Variability in the quantitative results of degradation studies, or lower than expected total mass balance.
Possible Causes:
-
Adsorption of analytes to sample vials or instrument components.
-
Further degradation of initial products into secondary, undetected species.
-
Incomplete extraction from the sample matrix.
Troubleshooting Steps:
-
Sample Handling: Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption.
-
Analytical Method: Employ a mass balance approach to account for all degradation products. The sum of the assay value of the parent drug and the levels of all degradation products should ideally be close to 100%.[1]
-
Extraction Procedure: If applicable, optimize the extraction solvent and technique to ensure complete recovery of all analytes from the sample matrix.
Issue 3: Difficulty in Identifying Unknown Degradation Products
Symptom: Detection of unknown peaks in the chromatogram that cannot be attributed to the parent compound or known standards.
Possible Causes:
-
Formation of novel or unexpected degradation products.
-
Presence of impurities in the starting material.
Troubleshooting Steps:
-
LC-MS/MS Analysis: Utilize high-resolution mass spectrometry to obtain accurate mass measurements and fragmentation patterns of the unknown peaks. This information is crucial for proposing potential structures.
-
Forced Degradation under Specific Conditions: By analyzing the degradation profile under highly specific stress conditions (e.g., specific oxidant, narrow pH range), it may be possible to deduce the formation pathway of the unknown product.
-
Isolation and NMR Analysis: For significant unknown degradants, isolation using preparative HPLC followed by NMR spectroscopy can provide definitive structural information.
Quantitative Data Summary
The following table summarizes typical degradation percentages for tryptophan under various stress conditions, which can serve as a starting point for designing studies with this compound. It is recommended to aim for 10-20% degradation in forced degradation studies.[2]
| Stress Condition | Reagent/Parameter | Duration | Temperature | Typical Tryptophan Degradation (%) | Reference(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | ~10-15% | [1] |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | ~10% | [11] |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | >20% | [7][8] |
| Thermal | Dry Heat | 48 hours | 105°C | ~5-10% | [9] |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp | ~37% | [15] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Objective: To generate degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Degradation: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60-80°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Degradation: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60-80°C and collect samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and collect samples at various time points.
-
Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 105°C) in a calibrated oven. Collect samples at various time points.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm or a photostability chamber) and collect samples at various time points. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC-UV Method for Analysis
Objective: To separate and quantify this compound and its degradation products.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Column Temperature: 30°C.
Visualizations
Degradation Pathway of Tryptophan Analogs
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Degradation Analysis
Caption: Workflow for forced degradation analysis.
Logical Relationship for Troubleshooting HPLC Separation
Caption: Troubleshooting logic for HPLC separation issues.
References
- 1. longdom.org [longdom.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. scispace.com [scispace.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Machine learning prediction of methionine and tryptophan photooxidation susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
potential experimental artifacts with 7-Methyl-DL-tryptophan
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting potential experimental artifacts when working with 7-Methyl-DL-tryptophan. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to enhance the accuracy and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary potential targets?
This compound is a synthetic derivative of the essential amino acid L-tryptophan.[1] As a tryptophan analog, it is primarily investigated for its potential to interact with and modulate the activity of tryptophan-metabolizing enzymes. The two main pathways of interest are:
-
The Kynurenine (B1673888) Pathway: This pathway is responsible for the majority of tryptophan degradation and is initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[2][3] IDO1 is a major target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.[4][5]
-
The Serotonin (B10506) Pathway: This pathway synthesizes the neurotransmitter serotonin, with Tryptophan Hydroxylase (TPH) being the rate-limiting enzyme.[6][7]
This compound may act as a competitive inhibitor for enzymes in these pathways that use tryptophan as a substrate.
Q2: What is the significance of using a "DL" racemic mixture in my experiments?
The "DL" designation indicates that the product is a racemic mixture, containing equal amounts of the D- and L-stereoisomers. This is a critical consideration for experimental design and data interpretation:
-
Differential Activity: The two isomers may have vastly different biological activities. One isomer could be a potent inhibitor of a target enzyme, while the other might be inactive or even interact with an entirely different off-target molecule.[8]
-
Complex Kinetics: Using a racemic mixture can complicate kinetic analyses, as you are effectively testing two different compounds simultaneously.
-
Variability: The precise ratio of isomers can introduce variability between batches, potentially affecting reproducibility.
For mechanistic studies, it is highly recommended to use the individual, purified D- or L-isomers if they are available to obtain clear and interpretable results.
Q3: My results from in vitro enzymatic assays and cell-based assays show poor correlation. Why might this be happening?
Discrepancies between enzymatic and cellular assay results are a known challenge when screening tryptophan-metabolizing enzyme inhibitors.[4][9] Several factors can contribute to this:
-
Different Reducing Environments: Enzymatic assays for IDO1 often use artificial reducing agents like ascorbic acid and methylene (B1212753) blue to maintain the enzyme's active state.[4] Cellular assays rely on different physiological reductants, and a compound's activity can vary between these environments.[9]
-
Cellular Factors: Poor cell permeability, active efflux from the cell, compound toxicity, or off-target effects can lead to weaker or different results in cellular assays compared to a purified enzyme system.[4][9]
-
Compound Stability and Metabolism: The compound may be unstable in cell culture media or may be metabolized by cells into a more or less active form.
Q4: I'm observing a high background signal in my fluorescence-based kynurenine detection assay. What is a potential cause?
A common cause of high background is the intrinsic fluorescence (autofluorescence) of the test compound itself.[10][11] Media components or cell-derived substances can also contribute.[11] To troubleshoot this, it is essential to run a blank control containing the compound and all assay reagents but without the enzyme or cells. This will allow you to measure and subtract the compound's intrinsic fluorescence from your experimental readings.[10]
Q5: What are the best practices for handling and storing this compound?
Proper handling and storage are crucial for maintaining the compound's integrity.
-
Solid Form: The crystalline solid is typically stored at 2-8°C.
-
Stock Solutions: For stock solutions, it is advisable to follow protocols for similar compounds. Dissolve in a suitable solvent like DMSO.[12] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -20°C for short-term or -80°C for long-term storage.[12][13] Always use freshly prepared dilutions for experiments.[12]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Inhibitory Activity | 1. Compound Degradation: Instability in solution or during storage.[10] 2. Poor Solubility: Compound not fully dissolved at the tested concentration. 3. Inactive Enzyme/Cells: Recombinant enzyme has lost activity, or cells are not expressing the target enzyme.[10][12] 4. Sub-optimal Assay Conditions: Incorrect pH, temperature, or cofactor concentrations.[10] | 1. Prepare fresh stock solutions for each experiment from powder. Avoid repeated freeze-thaw cycles. 2. Visually inspect for precipitates. Use sonication to aid dissolution if necessary. Determine the compound's solubility limit in your assay buffer. 3. Test enzyme/cell activity with a known positive control inhibitor. For cell-based assays, confirm target expression (e.g., via Western blot after IFN-γ stimulation for IDO1).[12] 4. Optimize assay conditions and ensure all cofactor solutions are freshly prepared.[10] |
| Inconsistent Results / Poor Reproducibility | 1. Use of DL-Racemic Mixture: The two isomers have different activities, leading to variable effects.[8] 2. Compound Instability: Degradation over the course of the experiment. 3. Variability in Cell-Based Assays: Differences in cell density, passage number, or health.[10] 4. Pipetting or Dilution Errors: Inaccurate dispensing of reagents or compound. | 1. If possible, acquire and test the pure L- and D-isomers separately. 2. Minimize the time the compound is in aqueous solution before use. 3. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and health. 4. Use calibrated pipettes and perform serial dilutions carefully. |
| Unexpected Cellular Effects (e.g., cytotoxicity, altered morphology) | 1. Off-Target Effects: Inhibition of other tryptophan-dependent pathways (e.g., TPH, protein synthesis).[6][14] 2. Compound Cytotoxicity: High concentrations of the compound are toxic to cells.[12] 3. Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic.[12] | 1. Investigate effects on related pathways (e.g., measure serotonin levels). 2. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay across the same concentration range.[12] 3. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your specific cell line. |
| Artifacts in Analytical Measurements (e.g., HPLC, Fluorescence) | 1. Co-elution: The compound co-elutes with the analyte (e.g., kynurenine) in HPLC. 2. Fluorescence Interference: The compound's intrinsic fluorescence or quenching properties interfere with the assay signal.[10][11] | 1. Optimize the HPLC method (e.g., gradient, column) to ensure separation. Run a standard of this compound alone to determine its retention time. 2. Run controls with the compound but without the enzyme/cells to quantify its contribution to the signal. Check for spectral overlap between the compound and the fluorescent probe. |
Section 3: Key Signaling Pathways and Potential for Off-Target Effects
As a tryptophan analog, this compound has the potential to interfere with multiple biological pathways that utilize tryptophan. Understanding these pathways is key to anticipating and identifying experimental artifacts.
Tryptophan Metabolic Pathways
Tryptophan is an essential amino acid with several metabolic fates, including protein synthesis and conversion into bioactive molecules via the serotonin and kynurenine pathways.[15]
Figure 1. Overview of the major metabolic fates of tryptophan.
Potential Inhibition of the Kynurenine Pathway
The primary target for many tryptophan analogs is the enzyme IDO1, which converts tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[4] this compound may act as a competitive inhibitor at the tryptophan-binding site of IDO1 or TDO.
References
- 1. scbt.com [scbt.com]
- 2. Tryptophan Metabolism: A Versatile Area Providing Multiple Targets for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? | Annual Reviews [annualreviews.org]
- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Indoleamine 2,3 Dioxygenase Does Not Improve Cancer-Related Symptoms in a Murine Model of Human Papilloma Virus–Related Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibition of hepatic protein synthesis by alpha-methyl-DL-tryptophan in vivo. Further studies on the glyconeogenic action of alpha-methyltryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tryptophan and its metabolites in normal physiology and cancer etiology - PMC [pmc.ncbi.nlm.nih.gov]
addressing precipitation of 1-DL-Methyl Tryptophan in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-DL-Methyl Tryptophan.
Frequently Asked Questions (FAQs)
Q1: What is 1-DL-Methyl Tryptophan and what is its primary mechanism of action?
A1: 1-DL-Methyl Tryptophan is a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is the first and rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] By inhibiting IDO, 1-DL-Methyl Tryptophan blocks the degradation of tryptophan, an essential amino acid. This can lead to the restoration of T-cell function and an anti-tumor immune response, as T-cells require tryptophan to proliferate and kill tumor cells.
Q2: What are the common solvents for preparing 1-DL-Methyl Tryptophan stock solutions?
A2: 1-DL-Methyl Tryptophan is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. It is also soluble in methanol (B129727) and acetic acid, although the solubility may be lower than in DMSO. For cell culture applications, it is crucial to prepare a concentrated stock in an organic solvent and then dilute it in the culture medium to a final concentration where the solvent percentage is non-toxic to the cells (typically below 1-2%).[3]
Q3: What are the recommended storage conditions for 1-DL-Methyl Tryptophan powder and stock solutions?
A3: As a crystalline solid, 1-DL-Methyl Tryptophan should be stored in a cool, dry, and well-ventilated place, with the container tightly sealed.[4] Stock solutions, particularly those prepared in DMSO, can be stored at -20°C for up to one month. To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller volumes for single use.
Troubleshooting Guide: Precipitation of 1-DL-Methyl Tryptophan in Stock Solutions
Precipitation of 1-DL-Methyl Tryptophan from stock solutions is a common issue that can impact experimental results. This guide provides a step-by-step approach to troubleshoot and prevent this problem.
Problem: My 1-DL-Methyl Tryptophan stock solution has formed a precipitate.
Potential Cause 1: pH-dependent precipitation.
The solubility of amino acids and their derivatives, like 1-DL-Methyl Tryptophan, is highly dependent on the pH of the solution. Precipitation is often observed when the pH of the solution is near the isoelectric point of the compound. For instance, if a stock solution is prepared in a basic solution (e.g., 0.1 N NaOH) and then diluted into a neutral or acidic buffer (like cell culture medium at pH ~7.4), a significant drop in pH can cause the compound to precipitate out of solution.[3]
Troubleshooting Steps:
-
pH Adjustment: If you are using a pH-based dissolution method, try to adjust the pH of the final solution slowly while vortexing or stirring continuously. This can help to keep the compound in solution.
-
Alternative Solvents: Consider preparing the initial stock solution in an organic solvent like DMSO, which is less pH-sensitive. A high-concentration stock in DMSO can then be diluted into your aqueous experimental buffer.
-
Final Concentration Check: Ensure that the final concentration of 1-DL-Methyl Tryptophan in your working solution does not exceed its solubility limit at the final pH and temperature of your experiment.
Potential Cause 2: Solvent Choice and Concentration.
The choice of solvent and the concentration of the stock solution are critical. While 1-DL-Methyl Tryptophan is soluble in several organic solvents, its solubility can vary. Preparing a stock solution at a concentration that is too close to its saturation point can lead to precipitation, especially with slight temperature fluctuations.
Troubleshooting Steps:
-
Optimize Solvent: If precipitation occurs in one solvent, try a different one. For example, if you face issues with methanol, preparing the stock in DMSO might resolve the problem as it generally offers higher solubility for many organic compounds.
-
Lower Stock Concentration: Prepare a less concentrated stock solution. While this might mean adding a slightly larger volume to your experiment, it can significantly improve stability.
-
Gentle Warming and Sonication: To aid dissolution and prevent initial precipitation, gentle warming (be cautious of compound degradation) and sonication can be employed when preparing the stock solution.
Potential Cause 3: Improper Storage.
Incorrect storage of the stock solution can lead to precipitation over time. Temperature fluctuations, exposure to light, and repeated freeze-thaw cycles can all affect the stability of the solution.
Troubleshooting Steps:
-
Aliquoting: As a best practice, always aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Consistent Storage Temperature: Store your aliquots at a consistent and recommended temperature, typically -20°C.
-
Protection from Light: Store the aliquots in light-protected tubes to prevent photodegradation, which can sometimes lead to the formation of less soluble byproducts.
Data Presentation
Table 1: Solubility of 1-DL-Methyl Tryptophan in Various Solvents
| Solvent | Approximate Solubility | Notes |
| DMSO | > 25 mg/mL | A good choice for high-concentration stock solutions.[5] |
| Methanol | ~ 0.1 mg/mL | Lower solubility compared to DMSO.[6] |
| Acetic Acid (2%) | ~ 1 mg/mL | Can be used, but be mindful of the acidic nature for downstream applications.[6] |
| Water | Sparingly soluble | Solubility is pH-dependent and generally low at neutral pH. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of 1-DL-Methyl Tryptophan in DMSO
Materials:
-
1-DL-Methyl Tryptophan (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen), optional
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of 1-DL-Methyl Tryptophan powder. For 1 mL of a 100 mM stock solution, you will need 21.83 mg (Molecular Weight = 218.25 g/mol ).
-
Dissolving: Add the weighed powder to a sterile polypropylene tube. Add the required volume of sterile DMSO to achieve the final concentration of 100 mM.
-
Inert Gas Purge (Optional but Recommended): To enhance stability, gently purge the headspace of the tube with an inert gas like argon or nitrogen before capping. This helps to displace oxygen and prevent oxidation of the compound.
-
Vortexing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C.
Protocol 2: IDO1 Inhibition Assay in Cell Culture
This protocol provides a general workflow for assessing the inhibitory effect of 1-DL-Methyl Tryptophan on IDO1 activity in cultured cells.
Materials:
-
HeLa cells (or another cell line that expresses IDO1 upon stimulation)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Human Interferon-gamma (IFN-γ)
-
1-DL-Methyl Tryptophan stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
IDO1 Induction: After 24 hours, replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.
-
Inhibitor Treatment: Prepare serial dilutions of the 1-DL-Methyl Tryptophan stock solution in complete culture medium. Add the desired concentrations of the inhibitor to the wells containing the IFN-γ-stimulated cells. Include a vehicle control (DMSO) without the inhibitor.
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate to allow for the hydrolysis of N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new plate.
-
Add Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis: The amount of kynurenine produced is proportional to the IDO1 activity. The inhibitory effect of 1-DL-Methyl Tryptophan can be determined by comparing the kynurenine levels in the treated wells to the vehicle control.
Mandatory Visualization
References
- 1. grokipedia.com [grokipedia.com]
- 2. 1-Methyl-tryptophan can interfere with TLR signaling in dendritic cells independently of IDO activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tryptophan - Wikipedia [en.wikipedia.org]
impact of pH on 7-Methyl-DL-tryptophan stability and activity
Welcome to the technical support center for 7-Methyl-DL-tryptophan. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and activity of this compound, with a particular focus on the impact of pH. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
This compound, an amino acid derivative, is generally stable when stored under appropriate conditions. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[1] If dissolved in water, the solution should be filtered and sterilized before use.[1] Like its parent compound tryptophan, its stability in aqueous solutions can be influenced by factors such as pH, temperature, light exposure, and the presence of other reactive species.[2]
Q2: How does pH affect the solubility of this compound?
While specific data for this compound is limited, the solubility of L-tryptophan is known to be pH-dependent. L-tryptophan, an amphoteric molecule, exhibits its lowest solubility at its isoelectric point.[3] The solubility dramatically increases in acidic conditions (pH below 2.5) and alkaline conditions (pH above 9.5).[4] It is reasonable to expect that this compound will exhibit similar pH-dependent solubility behavior due to the presence of the amino and carboxylic acid groups.
Q3: Can pH influence the activity of this compound?
Yes, pH can significantly impact the activity of this compound, primarily through two mechanisms:
-
Altering the compound's ionization state: The amino and carboxylic acid groups of this compound will exist in different protonation states depending on the pH. This can affect its interaction with biological targets such as enzymes or receptors.
-
Influencing the stability of the target molecule: The activity of enzymes and other proteins that may be the target of this compound is highly pH-dependent. Experiments should be conducted at a pH that ensures the stability and activity of the biological system under investigation.
Q4: Are there known degradation pathways for tryptophan derivatives that could be relevant for this compound?
Yes, studies on tryptophan have identified several degradation products, particularly under conditions of steam sterilization, exposure to UV light, and elevated temperatures.[5] Degradation can lead to discoloration (yellowing) of solutions. While the specific degradation products of this compound have not been extensively characterized in publicly available literature, it is prudent to assume that similar degradation pathways, such as oxidation of the indole (B1671886) ring, may occur.
Troubleshooting Guides
Problem 1: Inconsistent experimental results or loss of activity.
| Potential Cause | Troubleshooting Step |
| pH of the experimental buffer is suboptimal. | Verify the pH of all buffers and solutions used in the experiment. Ensure the pH is within the optimal range for both this compound stability and the activity of the biological system being studied. |
| Degradation of this compound. | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Protect solutions from light and store at the recommended temperature. |
| Precipitation of this compound. | Check for any visible precipitate in your solutions. If precipitation is observed, consider adjusting the pH or using a different buffer system to improve solubility. |
Problem 2: Discoloration of this compound solutions.
| Potential Cause | Troubleshooting Step |
| Oxidative degradation. | Degas solutions and consider adding antioxidants if compatible with your experimental system. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Exposure to light. | Protect solutions from light by using amber-colored vials or wrapping containers in aluminum foil. |
| High temperature. | Avoid exposing solutions to high temperatures. If heat sterilization is necessary, its potential impact on stability should be evaluated.[2] |
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
This protocol provides a general framework for determining the stability of this compound at different pH values.
1. Materials:
- This compound
- A series of buffers covering the desired pH range (e.g., citrate, phosphate, borate (B1201080) buffers)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
- UV-Vis spectrophotometer
- pH meter
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild organic solvent).
- Prepare a series of solutions by diluting the stock solution into the different pH buffers to a final concentration suitable for analysis.
- For each pH, prepare multiple aliquots. One aliquot will be analyzed immediately (T=0), while others will be incubated under specific conditions (e.g., room temperature, 37°C) for various time points (e.g., 1, 6, 24, 48 hours).
- At each time point, analyze the samples by HPLC to quantify the remaining amount of this compound. The appearance of new peaks may indicate degradation products.
- Additionally, measure the absorbance spectrum of the solutions using a UV-Vis spectrophotometer to monitor for any changes, such as discoloration.
3. Data Analysis:
- Plot the concentration of this compound as a function of time for each pH.
- Calculate the degradation rate constant at each pH.
- Summarize the results in a table to compare stability across the tested pH range.
Data Presentation
Table 1: Hypothetical pH Stability of this compound at 25°C
| pH | Initial Concentration (mM) | Concentration after 24h (mM) | % Degradation |
| 3.0 | 1.0 | 0.95 | 5% |
| 5.0 | 1.0 | 0.98 | 2% |
| 7.4 | 1.0 | 0.99 | 1% |
| 9.0 | 1.0 | 0.92 | 8% |
| 11.0 | 1.0 | 0.85 | 15% |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary and should be determined experimentally.
Visualizations
Caption: Workflow for assessing the pH stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
avoiding cross-reactivity of 7-Methyl-DL-tryptophan in immunoassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential cross-reactivity of 7-Methyl-DL-tryptophan in your immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic derivative of the essential amino acid DL-tryptophan.[1][2] It is structurally similar to tryptophan, with a methyl group added at the 7th position of the indole (B1671886) ring.[3] This modification can alter its biochemical properties compared to the parent compound.[4] It is often used in biochemical research, particularly in studies involving protein synthesis and metabolism, where it can act as an analog of tryptophan.[4] It is also a key precursor in the biosynthesis of some non-ribosomal peptide antibiotics.[1][2]
Q2: Why should I be concerned about cross-reactivity with this compound in my immunoassay?
Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, likely tryptophan) also binds to other structurally similar molecules.[5] Due to the structural similarity between this compound and tryptophan, there is a potential for anti-tryptophan antibodies to bind to this compound. This can lead to inaccurate quantification of tryptophan in your samples, potentially causing false positive results or an overestimation of the analyte concentration.[5]
Q3: How can I determine if my anti-tryptophan antibody cross-reacts with this compound?
The most effective method to determine cross-reactivity is to perform a competitive enzyme-linked immunosorbent assay (ELISA).[6] In this assay, you will test the ability of this compound to compete with tryptophan for binding to the anti-tryptophan antibody. By comparing the inhibition curves of tryptophan and this compound, you can calculate the percentage of cross-reactivity.
Q4: What are the main strategies to minimize or avoid cross-reactivity?
If you determine that your antibody has significant cross-reactivity with this compound, you can employ several strategies:
-
Antibody Selection: Whenever possible, opt for monoclonal antibodies over polyclonal antibodies. Monoclonal antibodies recognize a single epitope, which generally provides higher specificity and lower cross-reactivity.[5]
-
Assay Optimization: Modifying assay conditions such as incubation times, temperature, and buffer composition (e.g., pH, ionic strength) can sometimes help to favor the binding of the primary antigen over cross-reactants.
-
Sample Purification: If your experimental design allows, consider pre-purifying your sample to remove structurally related compounds like this compound before performing the immunoassay.[6]
-
Use of a Different Antibody: If significant cross-reactivity cannot be resolved through optimization, you may need to screen for and select a different anti-tryptophan antibody with higher specificity.
Troubleshooting Guide
This guide will help you identify and resolve potential issues related to the cross-reactivity of this compound in your immunoassay.
Problem: Suspected Inaccurate Results or High Background Signal
If you are working with samples that may contain this compound and are observing unexpectedly high signals or results that are inconsistent with other methods, you should investigate the possibility of cross-reactivity.
Caption: Troubleshooting workflow for addressing suspected cross-reactivity.
Experimental Protocols
Competitive ELISA Protocol to Determine Cross-Reactivity of this compound
This protocol outlines the steps to quantify the cross-reactivity of an anti-tryptophan antibody with this compound.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Materials:
-
96-well microtiter plates
-
Tryptophan-protein conjugate (e.g., Tryptophan-BSA)
-
Anti-tryptophan antibody (primary antibody)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Tryptophan standard
-
This compound
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the tryptophan-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the tryptophan standard and this compound in assay buffer.
-
In a separate plate or tubes, mix the diluted standards/competitors with a fixed, optimized concentration of the anti-tryptophan antibody.
-
Incubate this mixture for 1-2 hours at room temperature.
-
-
Incubation:
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
-
Stop Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both tryptophan and this compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for both compounds from their respective inhibition curves.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Tryptophan / IC50 of this compound) x 100
Data Presentation
The following table provides an example of how to present the results from a competitive ELISA to assess cross-reactivity. Note: The data presented here is hypothetical and for illustrative purposes only.
| Compound | IC50 (µM) | % Cross-Reactivity |
| L-Tryptophan | 1.5 | 100% |
| This compound | 45.2 | 3.32% |
| Other Tryptophan Analogs | >1000 | <0.15% |
Visualizations
Structural Comparison and Antibody Binding
Caption: Structural similarity leading to potential antibody cross-reactivity.
Tryptophan Metabolic Pathways
Tryptophan is a precursor to several important bioactive molecules. Understanding its metabolic fate can provide context for its analysis.
Caption: Overview of the major metabolic pathways of tryptophan.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eaglebio.com [eaglebio.com]
- 3. 7-methyl-L-tryptophan | C12H14N2O2 | CID 13734062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating the Effects of 7-Methyl-DL-tryptophan on Serotonin Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the effects of 7-Methyl-DL-tryptophan on serotonin (B10506) (5-hydroxytryptamine, 5-HT) synthesis. Given the limited direct experimental data on this specific analog, this document outlines the necessary experimental protocols and comparative data required to characterize its activity. We will compare the potential effects of this compound with well-established modulators of the serotonin pathway: p-Chlorophenylalanine (PCPA), a known inhibitor of tryptophan hydroxylase (TPH), and α-methyl-L-tryptophan, a known substrate for TPH used in measuring serotonin synthesis rates.
Understanding the Serotonin Synthesis Pathway
Serotonin is a critical neurotransmitter synthesized from the essential amino acid L-tryptophan.[1] The synthesis is a two-step enzymatic process. First, L-tryptophan is hydroxylated to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). This is the rate-limiting step in serotonin synthesis.[2] Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin. There are two main isoforms of TPH: TPH1, found primarily in the periphery (e.g., the gut), and TPH2, which is the predominant isoform in the central nervous system.[3][4]
A tryptophan analog like this compound could potentially interact with this pathway in several ways:
-
As an inhibitor of TPH: It could bind to TPH and prevent the conversion of L-tryptophan to 5-HTP, thus decreasing serotonin synthesis.
-
As a substrate for TPH: It could be converted by TPH and subsequent enzymes into a methylated form of serotonin.
-
As an inert compound: It may have no significant interaction with the serotonin synthesis pathway.
Comparative Data on Tryptophan Analogs
To ascertain the effect of this compound, its performance should be compared against known modulators of serotonin synthesis. The following table summarizes the expected outcomes for a TPH inhibitor (like PCPA) and a TPH substrate (like α-methyl-L-tryptophan).
| Parameter | Expected Outcome with TPH Inhibitor (e.g., PCPA) | Expected Outcome with TPH Substrate (e.g., α-methyl-L-tryptophan) |
| In vitro TPH Activity | Decreased production of 5-HTP | May act as a competitive inhibitor for L-tryptophan or be converted to a methylated 5-HTP analog |
| In vivo Serotonin Levels | Significant decrease in brain and peripheral serotonin levels | May lead to the formation of α-methyl-serotonin, with variable effects on endogenous serotonin levels |
| In vivo 5-HIAA Levels | Significant decrease in the major serotonin metabolite | May lead to the formation of metabolites of α-methyl-serotonin |
Experimental Protocols
To validate the effects of this compound, a combination of in vitro and in vivo experiments is recommended.
In Vitro Tryptophan Hydroxylase (TPH) Activity Assay
This assay directly measures the effect of this compound on the enzymatic activity of TPH.
Objective: To determine if this compound inhibits or acts as a substrate for TPH1 and/or TPH2.
Methodology:
-
Enzyme Source: Recombinant human TPH1 and TPH2 enzymes.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 µM ferrous ammonium (B1175870) sulfate, 1 mM DTT, and 100 µM catalase).
-
Reaction Mixture: In a 96-well plate, combine the TPH enzyme, L-tryptophan (at a concentration close to its Km, e.g., 50 µM), and varying concentrations of this compound. Include control wells with no inhibitor, and wells with a known inhibitor like PCPA.
-
Initiation: Start the reaction by adding the cofactor tetrahydrobiopterin (B1682763) (BH4) (e.g., 100 µM).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Detection: Quantify the amount of 5-HTP produced using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.
-
Data Analysis: Calculate the IC50 value for this compound if it demonstrates inhibitory activity. To test if it's a substrate, omit L-tryptophan and measure the formation of any new, corresponding methylated 5-HTP product.
In Vivo Measurement of Serotonin and Metabolites in Brain Tissue
This experiment assesses the overall impact of this compound on the serotonin system in a living organism.
Objective: To measure the effect of systemic administration of this compound on the levels of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in different brain regions.
Methodology:
-
Animal Model: Use a suitable animal model, such as male Wistar rats or C57BL/6 mice.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group treated with PCPA.
-
Tissue Collection: At a specified time point after administration, euthanize the animals and rapidly dissect specific brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex).
-
Sample Preparation: Homogenize the brain tissue in an appropriate solution, such as 0.1 M perchloric acid, to precipitate proteins and stabilize the monoamines. Centrifuge the homogenate and filter the supernatant.
-
Quantification by HPLC-ECD: Analyze the supernatant using HPLC with electrochemical detection (HPLC-ECD) to quantify the concentrations of serotonin and 5-HIAA. The mobile phase typically consists of a buffer with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent.
-
Data Analysis: Compare the levels of serotonin and 5-HIAA in the treatment groups to the control group using appropriate statistical tests (e.g., ANOVA). A significant decrease in both compounds would suggest inhibition of serotonin synthesis.
By following these experimental protocols and comparing the results to the expected outcomes for known TPH modulators, researchers can effectively validate and characterize the effects of this compound on serotonin synthesis. This systematic approach will provide crucial data for understanding its mechanism of action and potential applications in neuroscience research and drug development.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Tryptophan Hydroxylase-2 Gene Expression Regulation: New Insights into Serotonin-Stress Interaction and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Methyl-DL-tryptophan and L-tryptophan in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the naturally occurring essential amino acid L-tryptophan and its synthetic derivative, 7-Methyl-DL-tryptophan. The comparison focuses on their respective roles and interactions within biological systems, supported by established experimental data and methodologies.
Introduction
L-tryptophan (L-Trp) is an essential α-amino acid crucial for protein biosynthesis and serves as a metabolic precursor for a variety of bioactive compounds, including the neurotransmitter serotonin (B10506), the hormone melatonin, and metabolites of the kynurenine (B1673888) pathway.[1][2][3] Its metabolism is central to numerous physiological and pathological processes, including immune response, inflammation, and neuronal function.[4][5][6] In contrast, this compound is a synthetic analog of tryptophan.[7][8] While it serves as a key precursor in the biosynthesis of non-ribosomal peptide antibiotics, its direct comparative effects in mammalian biological systems are not as extensively characterized as those of L-tryptophan.[7] This guide aims to delineate the known biological roles of L-tryptophan and compare them with the available information on this compound.
L-Tryptophan: A Metabolically Diverse Amino Acid
L-tryptophan is metabolized through three primary pathways in mammals: the kynurenine pathway, the serotonin pathway, and the indole (B1671886) pathway (via gut microbiota).
The Kynurenine Pathway: The Major Metabolic Route
Approximately 95% of dietary L-tryptophan is catabolized through the kynurenine pathway (KP).[4][9] This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1][4][10]
-
IDO1: Expressed in various tissues, primarily within the immune system, and is highly induced by pro-inflammatory cytokines like interferon-γ (IFN-γ).[4][11]
-
TDO: Mainly expressed in the liver and regulates systemic tryptophan levels.[4][10][12]
The degradation of L-tryptophan along this pathway produces several neuroactive and immunomodulatory metabolites, including kynurenine (Kyn), kynurenic acid (KYNA), and quinolinic acid (QUIN).[10][13] An imbalance in these metabolites is implicated in various conditions, from neurodegenerative disorders to cancer.[5][13] For instance, the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment is a known mechanism of tumor immune escape.[4][14]
Other Metabolic Fates
-
Serotonin Pathway: In the brain, tryptophan is converted to serotonin (5-hydroxytryptamine), a neurotransmitter regulating mood, sleep, and appetite. Serotonin can be further metabolized into melatonin.[1][2][3]
-
Protein Synthesis: As an essential amino acid, tryptophan is a fundamental building block for protein biosynthesis.[1]
-
Indole Pathway: Gut microbiota metabolize tryptophan into various indole derivatives, which can act as ligands for the aryl hydrocarbon receptor (AhR), influencing intestinal immune homeostasis.[1]
This compound: A Synthetic Analog
This compound is a derivative of tryptophan characterized by a methyl group attached to the 7th position of the indole ring.[7][8][15]
Known Roles and Activities
The primary role described for this compound in the scientific literature is as a precursor for the chemical synthesis of non-ribosomal peptide antibiotics.[7] Its biological activity within mammalian systems, particularly concerning the major tryptophan metabolic pathways, is not well-documented in publicly available research.
It is crucial to distinguish this compound from other methylated tryptophan analogs, such as 1-methyl-tryptophan (1-MT). 1-MT exists in D and L stereoisomers and is extensively studied as a competitive inhibitor of the IDO1 enzyme, with the D-isomer (Indoximod) having been investigated in clinical trials for cancer immunotherapy.[16][17][18][19] The inhibitory activity of 1-MT highlights how modification of the tryptophan structure can significantly alter its interaction with metabolic enzymes. However, similar direct inhibitory or substrate activity for this compound on IDO1 or TDO has not been reported.
Head-to-Head Comparison
The following table summarizes the key differences between L-tryptophan and this compound based on available data.
| Feature | L-Tryptophan | This compound |
| Origin | Natural, Essential Amino Acid | Synthetic Analog |
| Primary Biological Role | Protein synthesis; Precursor to serotonin, melatonin, and kynurenine pathway metabolites[1][3] | Precursor for the synthesis of non-ribosomal peptide antibiotics[7] |
| Metabolism | Extensively metabolized via kynurenine, serotonin, and indole pathways[1][4][9] | Metabolic fate in mammalian systems is not well-characterized. |
| Substrate for IDO1/TDO | Yes, the natural substrate[4][10][20] | Data not available; not reported to be a substrate or significant inhibitor. |
| Stereochemistry | Biologically active form is the L-isomer. | Typically used as a racemic (DL) mixture. |
Experimental Protocols
To facilitate further research into the comparative biological effects of these compounds, a standard methodology for assessing their interaction with the primary tryptophan-catabolizing enzyme, IDO1, is provided below.
Protocol: In Vitro IDO1 Enzyme Inhibition Assay
This assay measures the production of kynurenine from tryptophan by recombinant human IDO1 enzyme to determine the inhibitory potential of a test compound.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (Substrate)
-
This compound (Test Compound)
-
Ascorbic Acid (Reductant)
-
Methylene (B1212753) Blue (Cofactor)
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
Trichloroacetic Acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Compound Addition: Add varying concentrations of the test compound (this compound) or a known inhibitor (e.g., 1-methyl-tryptophan) to the appropriate wells. Include "no compound" control wells.
-
Enzyme Addition: Add recombinant human IDO1 enzyme to all wells except for the "no enzyme" blank. Pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction: Terminate the reaction by adding TCA to each well. This also precipitates the protein.
-
Centrifugation: Centrifuge the plate to pellet the precipitated protein.
-
Kynurenine Detection: Transfer the supernatant to a new plate. Add Ehrlich's reagent to each well. This reagent reacts with the kynurenine produced to form a yellow-colored product.
-
Measurement: Incubate at room temperature for 20 minutes. Measure the absorbance at 490 nm using a spectrophotometer.
-
Data Analysis: Calculate the concentration of kynurenine produced based on a standard curve. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Conclusion
L-tryptophan and this compound represent two molecules with vastly different roles in biological and chemical sciences. L-tryptophan is a fundamental, naturally occurring component of life with complex and well-studied metabolic pathways that are integral to health and disease. Its catabolism via the kynurenine pathway, in particular, is a significant area of research in immunology and oncology.
In contrast, this compound is a synthetic derivative whose primary utility has been demonstrated in synthetic chemistry. There is a notable lack of comprehensive data on its biological effects in mammalian systems, such as its potential to act as a substrate or inhibitor for key metabolic enzymes like IDO1 and TDO. This knowledge gap presents an opportunity for future research to explore whether the methylation at the 7-position of the indole ring confers any novel biological activities, similar to how methylation at other positions has yielded potent enzyme inhibitors. Researchers are encouraged to use established methodologies, such as the one outlined in this guide, to investigate the biological profile of this compound and its potential applications.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 3. acs.org [acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Tryptophan 2,3-Dioxygenfase and Indoleamine 2,3-Dioxygenase 1 Make Separate, Tissue-Specific Contributions to Basal and Inflammation-Induced Kynurenine Pathway Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptophan–Kynurenine Metabolism as a Common Mediator of Genetic and Environmental Impacts in Major Depressive Disorder: The Serotonin Hypothesis Revisited 40 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Different effects of tryptophan 2,3-dioxygenase inhibition on SK-Mel-28 and HCT-8 cancer cell lines | springermedizin.de [springermedizin.de]
- 15. 7-methyl-L-tryptophan | C12H14N2O2 | CID 13734062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Inhibition of indoleamine 2,3-dioxygenase in dendritic cells by stereoisomers of 1-methyl-tryptophan correlates with antitumor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]
- 20. pnas.org [pnas.org]
7-Methyl-DL-tryptophan vs. 5-Methyl-tryptophan: A Comparative Analysis for Researchers
A detailed examination of two closely related tryptophan analogs reveals distinct biochemical profiles and potential therapeutic applications. This guide provides a comparative overview of 7-Methyl-DL-tryptophan and 5-methyl-tryptophan, summarizing their mechanisms of action, experimental data, and relevant biological pathways to aid researchers and drug development professionals in their investigations.
Tryptophan analogs are invaluable tools in biochemical research and drug discovery, offering insights into metabolic pathways and serving as potential therapeutic agents. Among these, this compound and 5-methyl-tryptophan have garnered interest due to their structural similarity to the essential amino acid L-tryptophan. While both are methylated derivatives of tryptophan, the position of the methyl group on the indole (B1671886) ring significantly influences their biological activity. This guide presents a comparative analysis of these two compounds, focusing on their effects on the kynurenine (B1673888) pathway, a critical route in tryptophan metabolism with implications in immunology and neuroscience.
Physicochemical Properties
Both this compound and 5-methyl-tryptophan share the same molecular formula and weight. However, the seemingly minor difference in the methyl group's position—at the 7-position versus the 5-position of the indole ring—leads to distinct three-dimensional structures and, consequently, different interactions with biological targets.
| Property | This compound | 5-methyl-tryptophan |
| Molecular Formula | C₁₂H₁₄N₂O₂ | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol | 218.25 g/mol |
| CAS Number | 17332-70-6 | 951-55-3 |
| Appearance | Off-white to pale yellow solid | White to faint yellow powder |
| Storage Temperature | 0-8 °C | 2-8°C |
Mechanism of Action: Targeting the Kynurenine Pathway
The metabolism of tryptophan is primarily funneled through three major pathways: the kynurenine pathway, the serotonin (B10506) pathway, and the indole pathway mediated by gut microbiota. The kynurenine pathway is of particular interest in the context of cancer and neurodegenerative diseases as it is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes catalyze the conversion of tryptophan to N-formylkynurenine, the first step in a cascade that produces several neuroactive and immunomodulatory metabolites.
Both this compound and 5-methyl-tryptophan are known to interact with enzymes in the kynurenine pathway, albeit with differing specificities and potencies. Their primary mechanism of action is often attributed to the inhibition of IDO1, which is overexpressed in many tumors and contributes to an immunosuppressive microenvironment.
dot
Caption: The Kynurenine Pathway and points of inhibition.
While direct comparative studies providing IC50 values for both compounds under identical experimental conditions are scarce, existing literature suggests that methylated tryptophans can act as competitive inhibitors of IDO1. For instance, 1-methyl-tryptophan, a closely related analog, has been extensively studied as an IDO1 inhibitor[1]. The inhibitory potential of this compound and 5-methyl-tryptophan is an area of active research.
Experimental Protocols
To assess the inhibitory activity of these tryptophan analogs on IDO1, a common experimental approach involves a cell-based assay using interferon-γ (IFN-γ) to induce IDO1 expression in a suitable cell line, followed by the measurement of kynurenine production.
Protocol: Cellular IDO1 Inhibition Assay
-
Cell Culture and IDO1 Induction:
-
Plate a human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells) in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with recombinant human IFN-γ (e.g., 100 ng/mL) for 24-48 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and 5-methyl-tryptophan in complete cell culture medium.
-
Remove the IFN-γ containing medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
-
Kynurenine Measurement:
-
After a 24-48 hour incubation with the inhibitors, collect the cell culture supernatant.
-
Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the clear supernatant to a new 96-well plate.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well. This reagent reacts with kynurenine to produce a yellow-colored product.
-
Incubate at room temperature for 10-20 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in the experimental samples by interpolating from the standard curve.
-
Calculate the percentage of IDO1 inhibition for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
dot
Caption: Workflow for cellular IDO1 inhibition assay.
Downstream Signaling: The Aryl Hydrocarbon Receptor (AHR)
The biological effects of tryptophan metabolites are not solely due to tryptophan depletion but are also mediated by the activation of downstream signaling pathways. The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that is increasingly recognized as a key mediator of the effects of kynurenine and other tryptophan-derived indoles[2][3]. Activation of AHR can have diverse effects, including modulation of immune responses and cell proliferation[4][5].
Both this compound and 5-methyl-tryptophan, as indole derivatives, have the potential to interact with AHR. However, the specific affinity and whether they act as agonists or antagonists may differ, contributing to their distinct biological activities. Further research is needed to fully elucidate the comparative effects of these two compounds on AHR signaling.
dot
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Summary and Future Directions
To provide a more definitive comparative assessment, future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of the inhibitory potency of this compound and 5-methyl-tryptophan on IDO1, IDO2, and TDO using standardized biochemical and cellular assays.
-
Metabolic profiling: Detailed analysis of the metabolic fate of each compound to understand if they are substrates for other enzymes and to identify their respective metabolites.
-
AHR signaling: Characterization of their interaction with the aryl hydrocarbon receptor to determine their potential as AHR agonists or antagonists.
-
In vivo studies: Evaluation of their efficacy and safety in preclinical models of diseases where the kynurenine pathway is implicated, such as cancer and neuroinflammatory disorders.
A deeper understanding of the similarities and differences between these two molecules will be instrumental for the rational design of novel therapeutic strategies targeting tryptophan metabolism.
References
- 1. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 2. 1-Methyl-D-tryptophan activates aryl hydrocarbon receptor, a pathway associated with bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Host–microbiome interactions: the aryl hydrocarbon receptor as a critical node in tryptophan metabolites to brain signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
comparative analysis of the fluorescent properties of tryptophan analogs
For Researchers, Scientists, and Drug Development Professionals
The intrinsic fluorescence of the amino acid tryptophan is a powerful tool for probing protein structure, dynamics, and interactions.[1][2] However, in proteins with multiple tryptophan residues, resolving individual signals can be challenging.[3] Tryptophan analogs, unnatural amino acids with modified indole (B1671886) rings, offer a solution by providing unique spectral properties that can be used to selectively study specific sites within a protein.[3][4] These analogs can be incorporated biosynthetically, providing minimally perturbative probes for a range of fluorescence-based assays.[3][5]
This guide provides a comparative analysis of the key fluorescent properties of several common tryptophan analogs, supported by experimental data and detailed protocols for their characterization.
Comparative Analysis of Fluorescent Properties
The following table summarizes the quantitative fluorescent properties of tryptophan and selected analogs. These values, particularly emission maxima and quantum yields, are highly sensitive to the local environment, such as solvent polarity.[1][2][6]
| Analog | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Molar Absorptivity (ε, M-1cm-1) | Stokes Shift (nm) | Measurement Conditions/Solvent |
| L-Tryptophan | 280 | ~350 | 0.12 - 0.18 | 5,579 - 6,900 | ~70 | Water / Methanol[3][7][8] |
| 5-Hydroxytryptophan (5-HTP) | ~295-300 | ~340 | N/A | > Tryptophan | ~40-45 | Protein Environment[9][10] |
| 7-Azatryptophan (B1233867) (7-AzaTrp) | 287 - 288 | 376 - 395 | 0.01 (Water) - 0.25 (Acetonitrile) | 6,200 | 88 - 108 | Methanol / Water (pH 7)[6][11] |
| 4-Azatryptophan (4-AzaTrp) | 288 | 423 (in protein) | Higher than 7-AzaTrp in aqueous buffers | N/A | ~135 | Protein Environment[12] |
| 4-Fluorotryptophan (4-FTrp) | ~285 | N/A | Negligible at 25°C | N/A | N/A | Aqueous Solution (25°C)[13][14] |
| Analog D (a Trp derivative) | 260 | 391 | 0.30 | 8,070 | 131 | Methanol[3] |
| Analog E (a Trp derivative) | 260 | 413 | 0.10 | 18,000 | 153 | Methanol[3] |
N/A: Data not readily available in the provided search results. Analogs D and E are specific derivatives detailed in reference[3].
Workflow for Characterizing Tryptophan Analog Fluorescence
The following diagram illustrates a typical experimental workflow for measuring and analyzing the fluorescent properties of proteins containing tryptophan analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 3. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. experts.azregents.edu [experts.azregents.edu]
- 6. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omlc.org [omlc.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. 5-Hydroxytryptophan: an absorption and fluorescence probe which is a conservative replacement for [A14 tyrosine] in insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DSpace [dr.lib.iastate.edu]
- 12. pnas.org [pnas.org]
- 13. The non-fluorescence of 4-fluorotryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The non-fluorescence of 4-fluorotryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Methyl-DL-tryptophan and 7-Azatryptophan as Fluorescent Probes in Proteins
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluorescent probe is a critical decision in the study of protein structure, dynamics, and interactions. Intrinsic fluorescent probes, particularly tryptophan analogs, offer the advantage of minimal perturbation to the protein system. This guide provides a detailed, objective comparison of two such analogs: 7-Methyl-DL-tryptophan and 7-azatryptophan (B1233867), to aid researchers in making an informed choice for their specific applications.
Executive Summary
7-Azatryptophan is a well-characterized fluorescent amino acid with distinct spectral properties that are highly sensitive to the local environment. Its red-shifted absorption and emission spectra compared to native tryptophan allow for selective excitation and detection, minimizing background fluorescence from other tryptophan residues. However, its quantum yield is notably low in aqueous environments, which can be a limitation.
In contrast, specific, quantitative photophysical data for this compound is less prevalent in the scientific literature, making a direct and comprehensive comparison challenging. While general principles of tryptophan fluorescence apply, the specific effects of the methyl group at the 7-position on its quantum yield, lifetime, and environmental sensitivity are not as well-documented as the effects of the nitrogen substitution in 7-azatryptophan. This guide presents the available data for both probes, highlighting the strengths and weaknesses of each for protein research.
Photophysical Properties: A Head-to-Head Comparison
The utility of a fluorescent probe is primarily determined by its photophysical properties. The following table summarizes the available quantitative data for this compound and 7-azatryptophan.
| Property | This compound | 7-Azatryptophan | Natural L-Tryptophan |
| Absorption Maximum (λ_abs_) | Data not readily available | ~288 nm (red-shifted by ~10 nm vs. Trp) | ~280 nm |
| Emission Maximum (λ_em_) | Data not readily available | ~360-400 nm (red-shifted by ~46 nm vs. Trp); highly solvent-dependent | ~350 nm in water |
| Quantum Yield (Φ) | Data not readily available for 7-methyl isomer. 5-methyltryptophan has a reported quantum yield of 0.10 to 0.27 in alcohols. | Low in aqueous solution (~0.01-0.02), increases in non-polar environments (e.g., ~0.25 in acetonitrile) | ~0.12-0.14 in water |
| Fluorescence Lifetime (τ) | Data not readily available | Typically single-exponential decay; ~0.78 ns in water (pH 7) | Multi-exponential decay; ~0.5 ns and ~3.15 ns in water |
| Environmental Sensitivity | Expected to be sensitive to local polarity, but specific data is lacking. | Highly sensitive to solvent polarity; emission maximum shifts significantly with changes in the environment. | Sensitive to local environment, with emission shifts indicating changes in solvent exposure. |
In-Depth Analysis of Each Probe
7-Azatryptophan: The Environmentally Sensitive Reporter
7-Azatryptophan's key advantage lies in its pronounced sensitivity to the polarity of its microenvironment. The nitrogen atom in the indole (B1671886) ring leads to a significant red-shift in both its absorption and emission spectra compared to tryptophan. This spectral separation is highly advantageous in proteins containing multiple native tryptophan residues, as it allows for selective excitation of the 7-azatryptophan probe, thereby reducing background signal.
The fluorescence quantum yield of 7-azatryptophan is strongly dependent on the solvent. In aqueous solutions, the quantum yield is quite low, which can be a significant drawback for studies in physiological buffers. However, when incorporated into a hydrophobic pocket within a protein, its quantum yield can increase substantially. This "light-up" property can be a powerful tool for monitoring protein folding or ligand binding events that sequester the probe from the aqueous solvent. Furthermore, 7-azatryptophan typically exhibits a single-exponential fluorescence decay, simplifying lifetime analysis compared to the multi-exponential decay of natural tryptophan.
This compound: An Under-Characterized Alternative
The introduction of a methyl group at the 7-position of the indole ring is expected to increase the hydrophobicity of the amino acid. This could potentially influence its partitioning into non-polar environments within a protein and might lead to a higher quantum yield in aqueous solutions compared to 7-azatryptophan, as the quenching mechanisms might differ. However, without direct experimental data, this remains speculative. The methyl group is an electron-donating group, which could influence the electronic transitions of the indole ring and thus its photophysical properties. For comparison, 5-methyltryptophan has been reported to have a quantum yield that decreases with increasing solvent polarity, similar to tryptophan itself. It is plausible that 7-methyltryptophan would exhibit similar behavior.
Experimental Protocols
Incorporation of Tryptophan Analogs into Proteins
The most common method for incorporating tryptophan analogs into recombinant proteins is through the use of a tryptophan-auxotrophic strain of Escherichia coli. This strain is unable to synthesize its own tryptophan and will therefore incorporate analogs supplied in the growth medium into the proteins it expresses.
General Protocol for Biosynthetic Incorporation:
-
Host Strain: Utilize a tryptophan-auxotrophic E. coli strain (e.g., BL21(DE3) Trp auxotroph).
-
Initial Growth: Culture the transformed cells in a minimal medium supplemented with a limiting amount of natural L-tryptophan to allow for cell growth to a desired density (e.g., OD600 of 0.6-0.8).
-
Induction and Analog Incorporation: Pellet the cells by centrifugation and wash them with a tryptophan-free medium to remove any remaining L-tryptophan. Resuspend the cells in fresh minimal medium containing the desired tryptophan analog (e.g., 7-azatryptophan or this compound) and the inducer for protein expression (e.g., IPTG).
-
Protein Expression: Continue the culture for a specified period to allow for the expression of the protein containing the incorporated analog.
-
Purification: Harvest the cells and purify the labeled protein using standard chromatography techniques.
dot
Caption: Workflow for biosynthetic incorporation of tryptophan analogs.
Fluorescence Spectroscopy
General Protocol for Steady-State Fluorescence Measurements:
-
Sample Preparation: Prepare protein samples in a suitable buffer. The protein concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation: For 7-azatryptophan, selective excitation can often be achieved at wavelengths above 300 nm, where native tryptophan absorption is minimal. For this compound, an excitation wavelength similar to that of tryptophan (~280-295 nm) would likely be used in the absence of specific data.
-
Emission Scan: Record the fluorescence emission spectrum over a relevant wavelength range (
Assessing the Specificity of Methylated Tryptophan Analogs in Enzymatic Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount for accurate experimental design and interpretation. This guide provides a comparative overview of methylated tryptophan derivatives in enzymatic assays, with a focus on the well-characterized inhibitor, 1-Methyl-DL-tryptophan, as a proxy for understanding the potential behavior of similar molecules like 7-Methyl-DL-tryptophan, for which specific enzymatic data is less prevalent.
While this compound is recognized as a key precursor in the biosynthesis of non-ribosomal peptide antibiotics, its direct application and specificity in common enzymatic assays are not extensively documented in publicly available research.[1] However, the study of its close analog, 1-Methyl-DL-tryptophan (1-MT), offers valuable insights into how methylation of the tryptophan indole (B1671886) ring can influence interactions with key enzymes in human physiology, particularly Indoleamine 2,3-dioxygenase (IDO1).
1-Methyl-DL-tryptophan: A Case Study in IDO1 Inhibition
1-Methyl-DL-tryptophan is a widely studied competitive inhibitor of IDO1, an enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway.[2][3] IDO1 is a significant target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.[4][5]
Comparative Efficacy of IDO1 Inhibitors
The following table summarizes the inhibitory activity of various compounds against IDO1, providing a benchmark for assessing potential inhibitors.
| Compound | Target Enzyme | Mechanism of Action | Ki (μM) | IC50 | Notes |
| 1-Methyl-DL-tryptophan | IDO1 | Competitive inhibitor | 7-70[6] | Weakly inhibits IDO1.[6] Paradoxically found to increase kynurenine production in some cancer cells by upregulating IDO1 expression.[5] | |
| Galanal | IDO1 | Competitive inhibitor | 45 nM (cell-based assay)[7] | A novel, competitive inhibitor derived from Myoga flowers.[7] | |
| β-(3-benzofuranyl)-DL-alanine | IDO1 | Competitive inhibitor | 7-70[6] | An oxygen analog of tryptophan.[6] | |
| β-[3-benzo(b)thienyl]-DL-alanine | IDO1 | Competitive inhibitor | 7-70[6] | A sulfur analog of tryptophan.[6] |
Signaling Pathway and Experimental Workflow
To provide a practical context for researchers, the following diagrams illustrate the IDO1 signaling pathway and a general workflow for screening potential inhibitors.
Caption: The IDO1 metabolic pathway, illustrating the conversion of tryptophan to kynurenine and its subsequent role in immune suppression. 1-Methyl-tryptophan acts as a competitive inhibitor of IDO1.
Caption: A generalized experimental workflow for screening and characterizing inhibitors of the IDO1 enzyme.
Experimental Protocols
The following provides a detailed methodology for a common in vitro IDO1 inhibition assay.
In Vitro IDO1 Enzyme Inhibition Assay
Objective: To determine the inhibitory potential of a test compound (e.g., this compound) on recombinant human IDO1 enzyme activity.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of L-tryptophan in the assay buffer.
-
Prepare a reaction cocktail containing methylene blue, ascorbic acid, and catalase in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound dilution or vehicle control
-
Recombinant IDO1 enzyme
-
-
Initiate the reaction by adding the L-tryptophan solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate the plate at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes to allow color development.
-
-
Data Analysis:
-
Measure the absorbance at 480 nm using a microplate reader.
-
The amount of kynurenine produced is proportional to the absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the test compound concentration and fitting the data to a dose-response curve.
-
Conclusion
While direct experimental data on the enzymatic specificity of this compound is limited, the extensive research on its analog, 1-Methyl-DL-tryptophan, provides a valuable framework for its potential evaluation. The provided protocols and pathway diagrams offer a starting point for researchers interested in investigating the enzymatic interactions of this compound and other novel tryptophan derivatives. The competitive inhibition of IDO1 by 1-Methyl-DL-tryptophan highlights the potential for methylated tryptophans to serve as modulators of this important immunoregulatory enzyme. Further research is warranted to elucidate the specific enzymatic profile of this compound and its potential applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indoleamine 2,3-dioxygenase, by degrading L-tryptophan, enhances carnitine palmitoyltransferase I activity and fatty acid oxidation, and exerts fatty acid-dependent effects in human alloreactive CD4+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan degradation by human placental indoleamine 2,3-dioxygenase regulates lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophanemia is controlled by a tryptophan-sensing mechanism ubiquitinating tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Various Phytochemicals on Indoleamine 2,3-Dioxygenase 1 Activity: Galanal Is a Novel, Competitive Inhibitor of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Methyl-DL-tryptophan: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 7-Methyl-DL-tryptophan is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. The information presented is based on general hazardous waste protocols and the specific hazard classifications of this compound.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure[1][2].
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary[3][4].
Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations[1][4]. The following is a general protocol that should be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Waste Identification and Classification:
-
Waste Collection and Segregation:
-
Collect this compound waste in a designated, compatible, and leak-proof container[5][7][9]. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue[8].
-
Ensure the container is kept closed except when adding waste[5][10].
-
Store this waste separately from incompatible materials, such as strong oxidizing agents[11][12]. A general best practice is to segregate waste by hazard class (e.g., flammables, corrosives, reactives)[13].
-
-
Labeling of Hazardous Waste:
-
Properly label the waste container as soon as the first particle of waste is added[6].
-
The label must include the words "Hazardous Waste"[7][8][13].
-
Clearly write the full chemical name: "this compound" (no abbreviations or chemical formulas)[7][8].
-
Include the date of waste generation, the location (building and room number), and the principal investigator's name and contact information[7][8].
-
-
Storage of Hazardous Waste:
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[10][13].
-
The SAA must be at or near the point of generation and under the control of laboratory personnel[7][10].
-
Ensure the storage area has secondary containment to capture any potential leaks[6].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[8][10].
-
Do not transport hazardous waste outside of your laboratory; this should be handled by trained EHS personnel[6].
-
Provide a completed Hazardous Waste Information Form to EHS as required by your institution[8].
-
Disposal of Empty Containers
Empty containers that held this compound must also be managed properly.
-
Non-acutely Hazardous Waste Containers: A container that held a hazardous chemical can often be disposed of as regular trash after all contents have been removed, leaving as little residue as possible. The chemical label should be defaced before disposal[6].
-
Acutely Hazardous Waste Containers: If the chemical is classified as acutely toxic (a "P-listed" waste), the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[5][6]. Check with your EHS department to determine if this compound is considered acutely hazardous at your institution.
Quantitative Disposal Data
Quantitative limits for chemical waste disposal are highly dependent on local regulations and institutional policies. The following table provides a template for the types of quantitative data you should obtain from your EHS department.
| Parameter | Guideline/Limit | Source/Comment |
| Maximum Accumulation Volume (SAA) | Typically 55 gallons (or 1 quart for acutely toxic) | General EPA guideline, confirm with your institution's EHS department[10]. |
| Maximum Accumulation Time | Typically up to 12 months (if volume limit not met) | Confirm with your institution's EHS department[10][13]. |
| Concentration Limits for Sewer Disposal | Not Permitted | Hazardous chemicals are generally prohibited from sewer disposal[7][8]. |
| Permissible Quantity in Regular Trash | Not Permitted | Hazardous chemicals should not be disposed of in regular trash[7][14]. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. fishersci.com [fishersci.com]
- 12. lgcstandards.com [lgcstandards.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. acs.org [acs.org]
Essential Safety and Operational Guide for Handling 7-Methyl-DL-tryptophan
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 7-Methyl-DL-tryptophan. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1]
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects against eye irritation from dust particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin irritation upon contact.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a fume hood to prevent respiratory tract irritation.[1] |
| Body Protection | Laboratory coat | Protects against skin contact and contamination of personal clothing.[1] |
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the necessary steps for safely handling this compound from receipt to disposal.
1. Preparation:
-
Designate a Handling Area: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Gather Personal Protective Equipment (PPE): Before handling, ensure all required PPE is readily available and in good condition. This includes a lab coat, chemical-resistant gloves, and safety goggles.[1]
-
Assemble Materials: Have all necessary equipment, such as a spatula, weighing paper, and sealable containers, within the fume hood to avoid unnecessary movement in and out of the designated area.
2. Handling:
-
Don PPE: Put on your lab coat, gloves, and safety goggles before opening the container.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust. If dust is generated, ensure the fume hood is functioning correctly to capture it.
-
Preparation of Solutions: If preparing a solution, add the powder to the solvent slowly to prevent splashing.
3. Cleanup and Disposal:
-
Decontamination: Clean all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol) and wipe down with a disposable towel.
-
Waste Disposal: Dispose of all contaminated materials, including weighing paper, gloves, and any excess compound, in a clearly labeled hazardous waste container in accordance with local, state, and federal regulations.[1] Do not dispose of with household garbage or allow it to reach the sewage system.
-
PPE Removal: Remove your lab coat and gloves, disposing of the gloves in the hazardous waste container.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling is complete.[1]
Emergency Procedures
In the event of an accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention. |
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong oxidizing agents.[3] For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
